2,4,6-Triaminoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazoline-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWEZVYRBKOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303497 | |
| Record name | 2,4,6-Triaminoquinazoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13741-90-7 | |
| Record name | 2,4,6-Triaminoquinazoline | |
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| Record name | 13741-90-7 | |
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| Record name | 2,4,6-Triaminoquinazoline | |
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| Record name | 13741-90-7 | |
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| Record name | 2,4,6-TRIAMINOQUINAZOLINE | |
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Foundational & Exploratory
The Elusive Synthesis and Characterization of 2,4,6-Triaminoquinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triaminoquinazoline is a heterocyclic compound of potential interest in medicinal chemistry and drug development due to the established biological activities of the quinazoline scaffold.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding its specific synthesis and characterization. This technical guide summarizes the limited available data for this compound and provides a generalized framework for its potential synthesis and characterization based on established methods for analogous aminoquinazoline derivatives. The intent is to furnish researchers with a foundational understanding and a strategic starting point for the exploration of this compound.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution pattern on the quinazoline ring plays a critical role in determining the pharmacological profile of these molecules. Aminated quinazolines, in particular, have garnered significant attention as exemplified by the development of various kinase inhibitors for cancer therapy.[5][6] This guide focuses on the specific, yet sparsely documented, derivative: this compound. Due to the limited specific data, this document will leverage established synthetic and analytical methodologies for related compounds to propose a viable pathway for its preparation and detailed characterization.
Physicochemical Properties of this compound
The available data for this compound is sparse and at times contradictory across different sources. Below is a summary of the reported properties.
| Property | Value | Source |
| CAS Number | 13741-90-7 | [7] |
| 160969-03-9 | [8] | |
| Molecular Formula | C₈H₉N₅ (Predicted) | |
| Molecular Weight | 175.19 g/mol (Predicted) | |
| Melting Point | 255-257 °C | [7] |
| Boiling Point | 560.5±58.0 °C (Predicted) | [7] |
| Density | 1.499±0.06 g/cm³ (Predicted) | [7] |
| pKa | 8.06±0.30 (Predicted) | [7] |
Note: The CAS number 160969-03-9 is associated with an incorrect molecular formula and molar mass in one source[8], highlighting the need for empirical verification of this compound's identity.
Proposed Synthetic Pathway
A logical starting material would be 2,4,6-trichloroquinazoline. The synthesis could proceed through a step-wise amination, leveraging the differential reactivity of the chlorine atoms at positions 4, 2, and 6. Typically, the chlorine at the 4-position is the most susceptible to nucleophilic attack, followed by the 2-position.
Experimental Protocols
The following are generalized, hypothetical experimental protocols for the synthesis and characterization of this compound based on the proposed workflow. These would require significant optimization and validation.
General Synthesis of this compound
Step 1: Synthesis of 2,6-Dichloro-4-aminoquinazoline To a solution of 2,4,6-trichloroquinazoline in a suitable solvent such as isopropanol, cooled to 0-5 °C, ammonia gas is bubbled through, or a solution of ammonia in isopropanol is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold solvent, and dried to yield the product.
Step 2: Synthesis of 6-Chloro-2,4-diaminoquinazoline 2,6-dichloro-4-aminoquinazoline is heated with a solution of ammonia in a sealed pressure vessel. The temperature is elevated to facilitate the substitution at the C2 position. After cooling, the product is isolated by filtration.
Step 3: Synthesis of this compound 6-Chloro-2,4-diaminoquinazoline is subjected to more forcing conditions, potentially using a higher concentration of ammonia and a higher temperature in a sealed vessel, possibly with the addition of a copper catalyst to facilitate the substitution of the less reactive chlorine at the C6 position. The final product would be purified by recrystallization or column chromatography.
Characterization Methods
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring and the protons of the three amino groups. The chemical shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the eight carbon atoms of the quinazoline core. The chemical shifts would be indicative of the carbon environments, particularly the carbons bearing the amino groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amino groups (typically in the range of 3100-3500 cm⁻¹), N-H bending vibrations (around 1600-1650 cm⁻¹), and C=N and C=C stretching of the quinazoline ring system. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₈H₉N₅). High-resolution mass spectrometry (HRMS) would provide the elemental composition. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in agreement with the calculated values for the molecular formula C₈H₉N₅. |
Signaling Pathways and Biological Activity
A search of the available literature did not yield any specific studies on the biological activity or associated signaling pathways of this compound. However, the broader class of quinazoline derivatives is known to interact with a variety of biological targets. For instance, many 2,4-diaminoquinazoline derivatives are known to be potent inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[5] It is plausible that this compound could exhibit interesting biological properties, but this would require empirical investigation.
Conclusion
This compound remains a molecule with limited documentation in the public scientific domain. This guide has consolidated the sparse available data and proposed a logical, albeit hypothetical, framework for its synthesis and characterization based on established chemical principles for related quinazoline compounds. The provided synthetic route and characterization plan offer a foundational approach for researchers aiming to explore this compound. Further empirical studies are necessary to validate these proposed methods and to elucidate the potential biological activities and therapeutic applications of this compound. The rich history of the quinazoline scaffold in medicinal chemistry suggests that this particular derivative could hold untapped potential, warranting its synthesis and thorough investigation.
References
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 13741-90-7 [amp.chemicalbook.com]
- 8. m.indiamart.com [m.indiamart.com]
Chemical and physical properties of 2,4,6-Triaminoquinazoline
An In-depth Technical Guide on the Chemical and Physical Properties of 2,4,6-Triaminoquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a quinazoline derivative of interest in medicinal chemistry. The information is presented to support research and development activities, with a focus on structured data, and an acknowledgment of the current gaps in experimental protocols and biological activity data.
Chemical and Physical Properties
Quantitative data for this compound (CAS Number: 13741-90-7) are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅ | - |
| Molecular Weight | 175.19 g/mol | - |
| Melting Point | 255-257 °C | [1] |
| Boiling Point (Predicted) | 560.5 ± 58.0 °C | [1] |
| Density (Predicted) | 1.499 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.06 ± 0.30 | [1] |
Experimental Protocols
General Synthetic Approach for 4-Aminoquinazoline Derivatives:
One common method for the synthesis of 4-aminoquinazoline derivatives involves a multi-step process starting from anthranilic acid derivatives. This typically includes the formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.[2]
A generalized workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for 4-aminoquinazoline derivatives.
Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods would need to be optimized for the synthesis of this compound. The introduction of the amino groups at the 2 and 6 positions would require specific starting materials or additional functionalization steps that are not detailed in the general literature for this particular compound.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities or mechanisms of action for this compound. While the broader class of quinazoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities, this specific molecule remains largely uncharacterized in the public domain.[3][4]
Many quinazoline-based compounds exert their effects by interacting with key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, some derivatives are known to be inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial nodes in cancer signaling.[5]
A hypothetical logical workflow for investigating the biological activity of a novel quinazoline derivative like this compound is presented below. This workflow outlines a standard screening cascade used in drug discovery.
Caption: Hypothetical workflow for biological evaluation of this compound.
Conclusion
This compound is a chemical entity with defined basic physical and chemical properties. However, a significant opportunity exists for further research to establish detailed experimental protocols for its synthesis and to explore its potential biological activities. The rich pharmacology of the quinazoline scaffold suggests that this compound could be a valuable molecule for investigation in various therapeutic areas. Future studies should focus on developing a reliable synthetic route and performing comprehensive biological screening to elucidate its mechanism of action and potential signaling pathway interactions.
References
- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,4,6-Triaminoquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for 2,4,6-triaminoquinazoline. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this report leverages data from the closely related and structurally analogous compound, 2,4,6-triaminopyrimidine, to provide a representative spectroscopic profile. This approach offers valuable insights for researchers working with this class of compounds. All presented data for the core molecule should be understood in this context.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from methodologies reported for its derivatives. A plausible approach involves the amination of a corresponding polychlorinated precursor.
Representative Synthetic Protocol
The synthesis of this compound can be envisioned through the ammonolysis of 2,4,6-trichloroquinazoline. This reaction typically involves heating the chlorinated precursor with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or 1,4-dioxane) in a sealed vessel to achieve the desired substitution.
Reaction Scheme:
It is crucial to note that the regioselectivity of the substitution can be influenced by the reaction conditions, and a mixture of partially aminated intermediates may be formed. Purification would likely be achieved through chromatographic techniques.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the available data for the structurally similar 2,4,6-triaminopyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 6.0 | br s | 6H | -NH₂ protons |
| ~6.5 - 7.5 | m | 2H | Aromatic protons |
| ~8.0 | s | 1H | Aromatic proton |
Note: The chemical shifts of the amino protons can be broad and may vary with concentration and temperature. The aromatic proton signals will depend on the substitution pattern of the quinazoline ring system.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C2, C4, C6 (C-NH₂) |
| ~150 - 155 | C8a |
| ~110 - 140 | Aromatic carbons |
| ~90 - 100 | C5 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M+H]+ | Protonated molecular ion peak (in ESI or CI) |
Note: The exact mass and fragmentation pattern would need to be determined experimentally.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |
| 1650 - 1600 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1350 - 1250 | Medium | C-N stretching |
Experimental Protocols
NMR Spectroscopy
A sample of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry
Mass spectra could be obtained using techniques such as Electron Ionization (EI) for the molecular ion and fragmentation pattern, or Electrospray Ionization (ESI) to observe the protonated molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics
An In-depth Technical Guide on the Core Discovery and Historical Development of Quinazoline Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline derivatives, detailing key synthetic milestones, their diverse pharmacological applications with supporting quantitative data, and the intricate signaling pathways they modulate.
Historical Milestones in Quinazoline Chemistry
The journey of quinazoline chemistry began in the mid-19th century and has since been marked by a series of pivotal discoveries and synthetic innovations.
The first foray into this chemical class was in 1869 by Griess, who synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] It wasn't until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang through the decarboxylation of its 2-carboxy derivative.[2] A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][2] The name "quinazoline" itself was proposed by Widdege in 1887.[3]
A significant advancement in the synthesis of functionalized quinazolines came with the Niementowski quinazoline synthesis in 1895, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[4] This method remains a fundamental approach in quinazoline chemistry.
The 20th century witnessed an explosion in the exploration of the pharmacological potential of quinazoline derivatives. A wide array of biological activities were discovered, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] This led to the development and eventual FDA approval of several quinazoline-based drugs, solidifying the importance of this scaffold in modern medicine. Notable examples include Gefitinib (2003), Lapatinib (2007), and Afatinib (2013), all of which are crucial in the treatment of various cancers.[2][5]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of the quinazoline core and its derivatives has evolved significantly over the past century. Below are detailed protocols for some of the foundational and modern synthetic methods.
Classical Synthetic Methods
2.1.1. Griess Synthesis (1869)
The first synthesis of a quinazoline derivative.
-
Reaction: Reaction of anthranilic acid with cyanogen.
-
Product: 2-cyano-3,4-dihydro-4-oxoquinazoline.
-
Experimental Protocol:
-
Dissolve anthranilic acid in a suitable solvent (e.g., ethanol).
-
Bubble cyanogen gas through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the desired product.
-
2.1.2. Niementowski Quinazoline Synthesis (1895)
A widely used method for the synthesis of 4(3H)-quinazolinones.
-
Reaction: Condensation of anthranilic acid with an amide.
-
Product: 4-oxo-3,4-dihydroquinazolines.
-
Experimental Protocol:
-
A mixture of anthranilic acid (1 equivalent) and the desired amide (e.g., formamide, 2-3 equivalents) is heated at 120-180 °C for 2-4 hours.
-
The reaction can be carried out neat or in a high-boiling solvent like nitrobenzene.
-
After cooling, the reaction mixture is poured into a dilute aqueous sodium hydroxide solution to remove any unreacted anthranilic acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Modern Synthetic Protocols for Clinically Approved Drugs
2.2.1. Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Starting Materials: 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
-
Key Steps:
-
Chlorination: The starting quinazolinone is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol at reflux to afford the core structure of gefitinib.
-
Side Chain Introduction: The final step involves the alkylation of the hydroxyl group (after a demethylation step if starting from a dimethoxy precursor not detailed here) with 3-morpholinopropyl chloride to introduce the morpholino side chain.
-
-
Experimental Protocol (Representative Nucleophilic Substitution Step):
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the desired intermediate.
-
2.2.2. Synthesis of Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor of both EGFR and HER2.
-
Starting Materials: 2-amino-5-iodobenzoic acid.
-
Key Steps:
-
Quinazolinone Formation: The starting material is cyclized with formamide to produce 6-iodo-3,4-dihydroquinazolin-4-one.
-
Chlorination: The quinazolinone is chlorinated at the 4-position using a suitable chlorinating agent.
-
Suzuki Coupling: A Suzuki coupling reaction is performed between the 6-iodo-4-chloroquinazoline and 5-formyl-2-furanylboronic acid to introduce the furan ring.
-
Reductive Amination: The aldehyde on the furan ring is then subjected to reductive amination with 2-(methylsulfonyl)ethylamine to install the side chain.
-
-
Experimental Protocol (Representative Suzuki Coupling Step):
-
In a reaction vessel, combine 6-iodo-4-chloroquinazoline (1 equivalent), 5-formyl-2-furanylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents) in a solvent mixture of toluene, ethanol, and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 8-12 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
-
Pharmacological Activities and Quantitative Data
Quinazoline derivatives exhibit a vast range of biological activities. The following tables summarize some of the key quantitative data for their anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
Many quinazoline derivatives are potent anticancer agents, primarily targeting tyrosine kinases involved in cell proliferation and survival.
| Compound/Drug | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | NCI-H460 (Lung) | 0.015 | [5] |
| Lapatinib | EGFR, HER2 | BT474 (Breast) | 0.018 | [5] |
| Afatinib | EGFR, HER2 | NCI-H1975 (Lung) | 0.01 | [5] |
| Erlotinib | EGFR | A431 (Skin) | 0.002 | [5] |
| Vandetanib | VEGFR, EGFR | H441 (Lung) | 0.13 | [5] |
Antibacterial Activity
Certain quinazoline derivatives have shown promising activity against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-aryl-4(3H)-quinazolinones | Staphylococcus aureus | 1.56 - 6.25 | [6] |
| 4-aminoquinazoline derivatives | Escherichia coli | 8 - 32 | [7] |
| 2,3-disubstituted-4(3H)-quinazolinones | Bacillus subtilis | 4 - 16 | [6] |
| Thiazoloquinazolines | Pseudomonas aeruginosa | 16 - 64 | [7] |
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |
| 2-phenyl-4(3H)-quinazolinones | COX-2 | In vitro enzyme assay | 0.15 - 1.2 | [8] |
| 3-aryl-4(3H)-quinazolinones | 5-LOX | In vitro enzyme assay | 2.5 - 10.8 | [8] |
| 2-styryl-4(3H)-quinazolinones | COX-1 | In vitro enzyme assay | 0.5 - 5.6 | [8] |
Signaling Pathways and Experimental Workflows
The biological effects of many quinazoline derivatives are mediated through their interaction with specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured experimental workflow.
EGFR Signaling Pathway Inhibition by Quinazoline Derivatives
A primary mechanism of action for many anticancer quinazoline drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
General Experimental Workflow for Quinazoline Derivative Development
The process of discovering and developing new quinazoline-based drugs follows a logical progression from synthesis to biological evaluation.
Caption: A typical experimental workflow for the development of quinazoline derivatives.
Conclusion
The historical and ongoing development of quinazoline derivatives showcases a remarkable journey of chemical innovation and therapeutic discovery. From its initial synthesis in the 19th century to its current status as a privileged scaffold in drug development, the quinazoline nucleus continues to provide a fertile ground for the discovery of novel therapeutic agents. The diverse and potent biological activities of its derivatives, particularly in the realm of oncology, underscore the enduring importance of this heterocyclic system. Future research will undoubtedly continue to unlock new applications and more effective treatments based on the versatile quinazoline core.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Afatinib synthesis - chemicalbook [chemicalbook.com]
- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Potential Biological Targets of 2,4,6-Triaminoquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological targets of 2,4,6-triaminoquinazoline, a heterocyclic aromatic compound belonging to the quinazolinamine class.[1] While direct experimental data on this compound is limited in the public domain, extensive research on structurally similar quinazoline derivatives allows for the confident postulation of its likely molecular interactions and biological effects. This document summarizes the key findings from existing literature, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Primary Potential Target: Dihydrofolate Reductase (DHFR)
The most prominent and well-documented biological target for amino-quinazoline derivatives is Dihydrofolate Reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a key target for anticancer and antimicrobial therapies.[3][4]
Numerous studies have demonstrated that compounds with a 2,4-diaminoquinazoline scaffold are potent inhibitors of DHFR from various species, including mammalian, bacterial, and protozoan sources.[2][5][6] These compounds act as folate antagonists, competing with the natural substrate, dihydrofolate, for binding to the active site of the enzyme.[3] Given its structure, this compound is strongly predicted to exhibit inhibitory activity against DHFR.
Quantitative Data: DHFR Inhibition by Aminoquinazoline Analogs
The following table summarizes the inhibitory activity (IC50 values) of various 2,4-diaminoquinazoline analogs against DHFR from different sources. This data provides a comparative baseline for the anticipated potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | P. carinii DHFR | 0.012 | [6] |
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline (10) | T. gondii DHFR | 0.0064 | [6] |
| 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline (17) | T. gondii DHFR | 0.016 | [6] |
| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (I) | Beef Liver DHFR | 0.0016 | [5] |
| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (I) | L. casei DHFR | 0.0135 | [5] |
Experimental Protocol: DHFR Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against DHFR, based on methodologies described in the literature.[5]
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against DHFR.
Principle: The enzymatic activity of DHFR is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant or purified DHFR (e.g., from rat liver, human, or bacterial sources)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (7,8-Dihydrofolic acid)
-
Assay Buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Test compound (this compound) dissolved in DMSO.
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
In each well of the microplate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a solution of NADPH and DHF.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate reader.
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
Caption: DHFR inhibition pathway by this compound.
Caption: Experimental workflow for a DHFR inhibition assay.
Secondary Potential Targets: Kinase Inhibition
The quinazoline core is a well-established scaffold for the development of kinase inhibitors.[7] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing central roles in signal transduction and cellular regulation.[8] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[7][8]
Tyrosine Kinases (e.g., EGFR)
Several 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9] These inhibitors typically compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and downstream signaling.[8] Given the structural similarities, this compound may exhibit inhibitory activity against members of the ErbB family of tyrosine kinases or other related kinases.
Other Kinases (e.g., TNNi3K, PI3K)
Beyond tyrosine kinases, the quinazoline scaffold has been utilized to target other kinase families. For instance, 4-anilinoquinazolines have been identified as inhibitors of the cardiac-specific kinase TNNi3K.[7] Additionally, related heterocyclic structures like triazines have shown potent inhibition of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[10]
Quantitative Data: Kinase Inhibition by Quinazoline Analogs
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 4-Anilinoquinazoline-6-acrylamide derivatives | EGFR | 0.4 - 1.1 | [9] |
| 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide | TNNi3K | Potent | [7] |
| Trisubstituted triazine derivatives (relative to ZSTK474) | PI3K | 2-4x more potent | [10] |
Experimental Protocol: General Kinase Inhibition Assay (e.g., EGFR Autophosphorylation)
Objective: To determine the effect of a test compound on the autophosphorylation of a receptor tyrosine kinase in a cell-based assay.
Principle: The inhibition of kinase activity is quantified by measuring the reduction in phosphorylation of the target kinase in cells stimulated with its cognate ligand (e.g., EGF for EGFR). This is typically assessed using a Western blot or ELISA-based method.
Materials:
-
A relevant cell line overexpressing the target kinase (e.g., A431 cells for EGFR).
-
Cell culture medium and serum.
-
Ligand (e.g., Epidermal Growth Factor, EGF).
-
Test compound (this compound) in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal loading.
-
Quantify the band intensities and calculate the inhibition of phosphorylation relative to the stimulated control.
Signaling Pathway Diagram
Caption: Inhibition of EGFR signaling by a quinazoline inhibitor.
Other Potential Targets and Pathways
Wnt/β-catenin Signaling
A 2,4-diaminoquinazoline derivative (2,4-DAQ) has been shown to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells.[11] This pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. 2,4-DAQ was found to suppress the expression of Wnt/β-catenin responsive genes and induce apoptosis.[11] This finding suggests that this compound could also modulate this pathway, representing a potential therapeutic strategy for Wnt-driven malignancies.
Caption: Potential inhibition of the Wnt/β-catenin pathway.
G-Protein Coupled Receptors (GPCRs)
Derivatives of the quinazoline scaffold have also been developed as modulators of GPCRs. For example, a triazoloquinazoline compound was identified as a high-affinity antagonist for the human A3 adenosine receptor.[12] Furthermore, certain 2-amino-3,4-dihydroquinazolines act as antagonists at 5-HT3 serotonin receptors.[13] These findings indicate that the quinazoline core can be adapted to target specific GPCRs, opening another avenue for the potential biological activity of this compound.
Conclusion
Based on the extensive body of research on quinazoline-based compounds, this compound holds significant potential as a biologically active molecule. The primary and most likely target is Dihydrofolate Reductase , positioning the compound as a potential antifolate agent for cancer or infectious diseases. Furthermore, compelling evidence suggests that it may also inhibit various kinases , particularly tyrosine kinases like EGFR, and modulate critical signaling pathways such as Wnt/β-catenin . The versatility of the quinazoline scaffold also points to possible interactions with GPCRs.
This guide provides a foundational framework for the directed biological evaluation of this compound. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers aiming to elucidate its precise mechanism of action and therapeutic potential. Future studies should focus on direct enzymatic and cell-based screening against these target classes to validate these hypotheses and uncover the full pharmacological profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (tmq), a potent non-classical folate antagonist inhibitor--I effect on dihydrofolate reductase and growth of rodent tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2,4,6-Triaminoquinazoline and its analogues
An In-depth Technical Guide to 2,4,6-Triaminoquinazoline and its Analogues for Drug Development Professionals
Introduction
Quinazolines are a prominent class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules. Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2] Among the various substituted quinazolines, this compound and its analogues have emerged as a particularly interesting chemotype. This document provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of this compound and related derivatives, with a focus on their potential in drug discovery and development.
Synthesis of the Quinazoline Core
The synthesis of the quinazoline scaffold can be achieved through various chemical strategies. A common and effective method involves the cyclization of 2-aminobenzonitrile derivatives or the regioselective nucleophilic aromatic substitution (SNAr) of di-chloroquinazoline precursors. The latter is particularly useful for creating diverse libraries of analogues by introducing various amines at the C2 and C4 positions.
A generalized workflow for the synthesis of 2,4-diamino or 2,4,6-triamino quinazoline analogues often starts from appropriately substituted 2,4-dichloroquinazolines. The greater reactivity of the chlorine atom at the C4 position allows for a regioselective substitution by a primary amine nucleophile.
Pharmacological Activities and Quantitative Data
Derivatives of the quinazoline core exhibit a broad spectrum of pharmacological activities. Analogues are frequently evaluated for their potential as anticancer, antiparasitic, and anti-inflammatory agents. The tables below summarize key quantitative data for various quinazoline derivatives.
Table 1: Anticancer and Antiproliferative Activity
| Compound ID/Name | Target/Cell Line | Assay Type | IC50 Value | Reference |
| 2,4-Diamino-quinazoline (2,4-DAQ) | Gastric Cancer Organoids (Patient-derived) | Cell Viability (alamarBlue) | ~50-250 µM (Varies by patient) | [3] |
| 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol | Vascular Endothelial Growth Factor (VEGF) RTK | Enzyme Inhibition | - | [1] |
| Gefitinib, Erlotinib, Lapatinib | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | - | [2] |
Table 2: Antiparasitic Activity
| Compound ID/Name | Organism | Activity Metric | Value | Reference |
| N6-(ferrocenmethyl)quinazoline-2,4,6-triamine | Promastigotes & Amastigotes | - | High Activity, Low Cytotoxicity | [1] |
| MMV007204 Analogues | Schistosoma mansoni (adult) | IC50 | ≤0.31 µM | [4] |
Table 3: Antiviral Activity
| Compound ID/Name | Virus | IC50 Value | Reference |
| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza Virus | < 10 µM | [1] |
| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide | Influenza Virus | < 10 µM | [1] |
Signaling Pathways
A key mechanism through which certain quinazoline analogues exert their anticancer effects is the modulation of critical signaling pathways involved in cell proliferation and survival. 2,4-Diamino-quinazoline (2,4-DAQ) has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer.[3]
Wnt/β-catenin Signaling Pathway Inhibition
In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a "destruction complex" (comprising APC, Axin, and GSK3β). This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate target genes responsible for proliferation and cell survival. 2,4-DAQ has been shown to inhibit this pathway, leading to a reduction in cancer cell growth and invasiveness.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogues.
Cell Viability Assay (alamarBlue Assay)
This protocol is adapted from the methodology used to evaluate the effect of 2,4-DAQ on patient-derived gastric cancer organoids.[3]
-
Objective: To determine the dose-dependent effect of a compound on the viability of cancer cells or organoids.
-
Materials:
-
Patient-derived organoids or cancer cell lines
-
Culture medium appropriate for the cell type
-
Test compound (e.g., 2,4-DAQ) dissolved in a suitable solvent (e.g., DMSO)
-
alamarBlue™ Cell Viability Reagent
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells or organoids in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 120-144 hours for organoids).[3]
-
alamarBlue Addition: Add alamarBlue reagent to each well, typically 10% of the well volume.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Transwell Migration Assay
This protocol is used to assess the effect of a compound on cancer cell migration.[3]
-
Objective: To quantify the migratory capacity of cells in response to a chemoattractant, and the inhibitory effect of a test compound.
-
Materials:
-
Transwell inserts (e.g., 8-µm pore size for AGS cells)
-
24-well companion plates
-
Serum-free culture medium and medium with chemoattractant (e.g., 10% FBS)
-
Test compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
-
Procedure:
-
Cell Pre-treatment: Treat cells with the test compound at various concentrations for 24 hours.
-
Serum Starvation: Following treatment, serum-starve the cells for approximately 6 hours.
-
Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 5 x 104 cells/well).
-
Assay Setup: Place the inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., 10% FBS) in the bottom chamber.
-
Incubation: Incubate for 24 hours to allow for cell migration through the porous membrane.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.4% crystal violet for 10 minutes.
-
Quantification: Wash the inserts, allow them to dry, and count the number of stained, migrated cells in several microscopic fields. Calculate the average number of migrated cells per field.
-
Conclusion
This compound and its analogues represent a valuable and versatile scaffold in medicinal chemistry. The extensive research into their synthesis and pharmacological properties has revealed potent activities across a range of diseases, most notably cancer and parasitic infections. The identification of specific molecular targets, such as the Wnt/β-catenin signaling pathway, provides a strong rationale for their continued development. The synthetic accessibility and the potential for chemical modification make this class of compounds a promising starting point for the design of novel, targeted therapeutics. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to translate their potent in vitro activity into in vivo efficacy.
References
In Silico Modeling of 2,4,6-Triaminoquinazoline Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 2,4,6-triaminoquinazoline and its derivatives, focusing on their binding to various biological targets. This document details common computational methodologies, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
The quinazoline scaffold is a prominent feature in many biologically active compounds, with derivatives showing a wide range of therapeutic potential, including anticancer and antiviral activities.[1][2] The this compound core, in particular, has been the subject of computational and experimental studies to elucidate its mechanism of action and to design novel therapeutic agents. In silico modeling plays a crucial role in this process, offering insights into binding modes, interaction energies, and the rational design of more potent and selective inhibitors.[3][4]
Key Biological Targets and Signaling Pathways
In silico and in vitro studies have identified several key protein targets for this compound and its analogs. These compounds are frequently investigated as inhibitors of protein kinases and other enzymes involved in cell signaling and proliferation.
2.1. Epidermal Growth Factor Receptor (EGFR)
A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) often dysregulated in cancer.[1][5] Computational studies, including molecular docking, have been employed to understand the binding of these compounds to the ATP-binding site of the EGFR kinase domain.[1] These studies suggest that specific interactions, such as hydrogen bonds with key residues like Met769, are crucial for inhibitory activity.[5][6]
The binding of this compound derivatives to EGFR inhibits its downstream signaling, primarily through the JAK/STAT and MEK/ERK pathways, which are critical for cell proliferation and survival.[7][8]
2.2. Wnt/β-catenin Signaling Pathway
Certain 2,4-diaminoquinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in gastric cancer progression.[9] These compounds act by inhibiting the β-catenin–TCF/LEF transcriptional complex, leading to the downregulation of Wnt target genes and suppression of cancer cell growth and invasion.[9]
2.3. Other Kinase and Viral Targets
The versatility of the quinazoline scaffold allows for its interaction with a range of other targets. Studies have shown that derivatives can inhibit other receptor tyrosine kinases like VEGFR-2 and PDGFR-β, as well as non-receptor kinases.[6] Additionally, 4-anilino-6-aminoquinazoline derivatives have demonstrated potential as inhibitors of MERS-CoV.[2]
In Silico Modeling Methodologies
A variety of computational techniques are utilized to model the binding of this compound and its derivatives to their biological targets.
3.1. Molecular Docking
Molecular docking is a fundamental method used to predict the preferred orientation of a ligand when bound to a receptor.[1] This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and in estimating the binding affinity through scoring functions.
Experimental Protocol: Molecular Docking of Quinazoline Derivatives into EGFR
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1W0C) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor's binding site.
-
Employ a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various ligand conformations and orientations.
-
Generate a set of docked poses (typically 10-100) and rank them based on their docking scores (e.g., binding energy in kcal/mol).[1]
-
-
Analysis of Results:
-
Visualize the top-ranked docked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's amino acid residues.
-
Compare the docked pose with the binding mode of known inhibitors to validate the docking protocol.
-
3.2. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[5]
Experimental Protocol: MD Simulation of a Quinazoline-EGFR Complex
-
System Preparation:
-
Start with the best-docked pose of the quinazoline-EGFR complex obtained from molecular docking.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Use a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
Save the trajectory of the atoms at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond occupancy and other key interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 19n | MGC-803 (Gastric Cancer) | 4.61 | Not specified | [10] |
| 10d | A-549 (Lung Cancer) | Not specified (selective cytotoxicity) | EGFR | [5] |
| 7b | MCF-7, A549, 5637 | Moderate activity | EGFR | [1] |
| 7e | MCF-7, A549, 5637 | Moderate activity | EGFR | [1] |
Table 2: Antiviral Activity of 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV
| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
| 14 | 4.6 | Not specified | [2] |
| 15 | 4.6 | Not specified | [2] |
| 16 | 3.3 | Not specified | [2] |
| 17 | 6.1 | Not specified | [2] |
| 18 | 2.7 | Not specified | [2] |
| 20 | 0.157 | 25 | [2] |
| 21 | 4.8 | Not specified | [2] |
Table 3: Molecular Docking Scores of Quinazoline Derivatives
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Erlotinib | EGFR | -10.1 | [1] |
| 1 | EGFR | -8.68 | [6] |
| Series I (2-4) | Tubulin (Colchicine site) | -8.17 to -9.83 | [6] |
| Series II (5-7) | Tubulin (Colchicine site) | -8.06 to -8.67 | [6] |
Conclusion
In silico modeling provides powerful tools for understanding the binding of this compound and its derivatives to various biological targets. Techniques like molecular docking and MD simulations offer detailed insights into binding modes and compound stability, guiding the rational design of new therapeutic agents. The data summarized in this guide highlight the potential of the quinazoline scaffold in developing inhibitors for targets in oncology and virology. Continued integration of computational and experimental approaches will be essential for advancing these promising compounds toward clinical applications.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of in silico modeling, prediction by binding energy and experimental approach to study the amorphous chitin nanocarriers for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,4,6-Triaminoquinazoline in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triaminoquinazoline is a heterocyclic aromatic organic compound belonging to the quinazolinamine class.[1] Primarily, it has been investigated for its role as an inhibitor of pteridine reductase 1 (PTR1) in parasites like Leishmania major, the causative agent of leishmaniasis.[2][3] In this context, it functions as an antifolate agent, mimicking the pterin head group of methotrexate and disrupting the folate metabolism essential for the parasite's survival.[2][4] Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[5][6][7]
While direct, extensive research on this compound in mammalian cell-based cancer assays is limited, the broader class of quinazoline derivatives is well-established for its diverse biological activities, particularly in oncology. Quinazoline-based compounds are known to target key signaling pathways implicated in cancer progression, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and the Wnt/β-catenin pathway. Therefore, this document provides a generalized protocol for evaluating this compound or related novel quinazoline derivatives in common cell-based assays relevant to cancer research, based on the established activities of the quinazoline scaffold.
Potential Signaling Pathways of Interest for Quinazoline Derivatives
Quinazoline-based compounds have been successfully developed as inhibitors of several key signaling pathways in cancer. A representative pathway that is often targeted is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Hypothesized inhibition of the EGFR signaling pathway by a quinazoline compound.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound or its derivatives in cell-based assays. These protocols are generalized and may require optimization for specific cell lines and experimental questions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (or derivative)
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol provides a framework for assessing the direct inhibitory effect of a compound on a specific kinase, such as VEGFR2.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
This compound (or derivative)
-
Kinase detection reagent (e.g., Kinase-Glo™)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
-
Assay Setup:
-
To the wells of a white 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant kinase to all wells except the negative control.
-
Add the substrate to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9]
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo™). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP. The amount of light is inversely proportional to the kinase activity.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation
Quantitative data from cell-based assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | 48 | >100 |
| Derivative A | A549 | 48 | 15.2 ± 2.1 |
| Derivative B | A549 | 48 | 5.8 ± 0.9 |
| This compound | MCF-7 | 48 | >100 |
| Derivative A | MCF-7 | 48 | 22.5 ± 3.5 |
| Derivative B | MCF-7 | 48 | 8.1 ± 1.2 |
Data are representative and for illustrative purposes only.
Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | >10,000 |
| Derivative A | EGFR | 850 ± 50 |
| Derivative B | EGFR | 120 ± 15 |
| This compound | VEGFR2 | >10,000 |
| Derivative A | VEGFR2 | 650 ± 45 |
| Derivative B | VEGFR2 | 95 ± 10 |
Data are representative and for illustrative purposes only.
Experimental Workflow Visualization
A clear workflow diagram is essential for planning and executing cell-based assays.
Caption: Workflow for a typical cell viability (MTT) assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines and their evaluation as inhibitors of dihydrofolate reductases and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 2,4,6-Triaminoquinazoline in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] While a significant body of research exists for 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives as potent inhibitors of various kinases, specific data on the kinase inhibitory activity of 2,4,6-triaminoquinazoline is limited in publicly available literature.[3][4] The primary reported biological activities for this compound and its derivatives include cytotoxic effects against cancer cell lines and inhibition of xanthine oxidase.[3][5][6]
Given the structural similarity to well-established kinase inhibitors, it is plausible that the this compound scaffold could be explored for kinase-modulating activity. These application notes, therefore, provide a comprehensive overview of the methodologies and expected outcomes for studying aminoquinazoline-based compounds as kinase inhibitors, drawing upon the extensive research on closely related 2,4-diamino and 4-aminoquinazoline analogues. The protocols and data presented herein serve as a foundational guide for researchers interested in exploring the potential of this compound and its derivatives in kinase inhibition.
Synthesis of the Quinazoline Scaffold
The synthesis of substituted quinazolines is well-documented and typically involves the cyclization of anthranilic acid derivatives. A general approach to synthesizing the this compound core is outlined below.
General Synthesis Workflow
Caption: General synthesis scheme for this compound.
Application in Kinase Inhibition
Aminoquinazoline derivatives have been extensively studied as inhibitors of a variety of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
Key Kinase Targets for Aminoquinazolines
Derivatives of the aminoquinazoline scaffold have shown potent inhibitory activity against several key kinase families:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, is a major driver of tumor growth. Many approved anti-cancer drugs are quinazoline-based EGFR inhibitors.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[9][10]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[11][12]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[13]
Quantitative Data of Representative Aminoquinazoline Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of various 4-amino and 2,4-diaminoquinazoline derivatives against several kinases. This data illustrates the potential potency and selectivity that can be achieved with this scaffold.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 4-Aminoquinazoline | Erlotinib | EGFR | - | [8] |
| Compound 6d | EGFR | 69 | [14] | |
| Vandetanib | VEGFR-2 | - | [9] | |
| Compound 3j | VEGFR-2 | 197 | [9] | |
| Compound 6b | PI3Kα | 13.6 | [13] | |
| Quinazolinone | Compound 8b | EGFR-TK | 1.37 | [8] |
| Compound 5c | CDK2 | - | [12] | |
| Quinazoline-Isatin Hybrid | Compound 6c | CDK2 | 183 | [15] |
| Compound 6c | EGFR | 83 | [15] | |
| Compound 6c | VEGFR-2 | 76 | [15] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the kinase inhibitory and cytotoxic activity of aminoquinazoline compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Workflow:
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinazolin‐2,4,6‐triamine Derivatives as Non‐purine Xanthine Oxidase Inhibitors and Exploration of Their Toxicological Potential ** | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Quinazolin-2,4,6-triamine Derivatives as Non-purine Xanthine Oxidase Inhibitors and Exploration of Their Toxicological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 12. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Triaminoquinazoline as a Chemical Probe for Leishmania major Pteridine Reductase 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,4,6-Triaminoquinazoline (TAQ) as a chemical probe to study and inhibit Leishmania major Pteridine Reductase 1 (PTR1). PTR1 is a key enzyme in the pteridine salvage pathway of Leishmania parasites, making it a critical target for the development of novel anti-leishmanial drugs.
Introduction to Pteridine Reductase 1 (PTR1)
Leishmania species, the causative agents of leishmaniasis, are protozoan parasites that cannot synthesize pteridines and folates de novo and must acquire them from their host. These compounds are essential for the synthesis of DNA, RNA, and certain amino acids. Pteridine Reductase 1 (PTR1) is a vital enzyme in these parasites that reduces both pterins and folates, ensuring a steady supply of their tetrahydro forms necessary for cellular processes.[1][2]
Crucially, PTR1 provides a metabolic bypass to the canonical dihydrofolate reductase (DHFR) enzyme, which is the target of many antifolate drugs like methotrexate (MTX).[1][3] This bypass mechanism contributes to the intrinsic resistance of Leishmania to classical antifolate chemotherapy.[4][5][6] Therefore, inhibiting PTR1 is a promising strategy to overcome this resistance and develop effective treatments for leishmaniasis.
This compound (TAQ) as a PTR1 Probe
This compound (TAQ) has been identified as an effective inhibitor of Leishmania major PTR1.[7] Structurally, TAQ mimics the pterin head group of substrates and established inhibitors like methotrexate.[7] It binds to the active site of PTR1, preventing the reduction of its natural substrates. The crystal structure of the ternary complex of L. major PTR1 with NADPH and TAQ has been solved (PDB ID: 1w0c), providing a detailed understanding of the binding interactions.[7][8]
TAQ exhibits an inhibition constant similar to that of methotrexate for PTR1, making it a potent tool for studying the enzyme's function and for use in drug discovery screening campaigns.[7]
Quantitative Data
The inhibitory potency of this compound and the reference compound Methotrexate against Leishmania major Pteridine Reductase 1 are summarized below.
| Compound | Target Protein | Organism | Potency Metric | Value (µM) | Reference |
| This compound (TAQ) | Pteridine Reductase 1 (PTR1) | Leishmania major | K_i | ~0.12 (inferred) | [7] |
| Methotrexate (MTX) | Pteridine Reductase 1 (PTR1) | Leishmania major | K_i | 0.12 ± 0.07 | [9] |
Note: The K_i for TAQ is inferred from the statement that it "displays a similar inhibition constant to that of MTX".[7]
Experimental Protocols
Synthesis of this compound (TAQ)
This protocol outlines the synthesis of TAQ based on established literature methods.
Materials:
-
Anthranilonitrile
-
Cyanoguanidine
-
2 N Hydrochloric acid
-
Ethanol
-
Glacial acetic acid
-
Iron powder
-
Saturated potassium carbonate solution
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel
Procedure:
Step 1: Synthesis of 2,4-Diamino-6-nitroquinazoline
-
Dissolve anthranilonitrile (50 mmol) and cyanoguanidine (50 mmol) in 25 ml of 2 N hydrochloric acid.
-
Stir the mixture under reflux.
-
Collect the resulting orange precipitate of 2,4-diamino-6-nitroquinazoline by filtration.
-
Wash the precipitate with cold water, followed by ethanol and ether.
-
Air-dry the product.
Step 2: Reduction to this compound
-
Dissolve 2,4-diamino-6-nitroquinazoline (14.6 mmol) in 55 ml of ethanol.
-
Add 60 ml of glacial acetic acid to the solution.
-
Add iron powder (4 g) to the mixture.
-
Reflux the mixture for 2 hours.
-
Neutralize the reaction mixture with a saturated solution of potassium carbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution through silica gel and remove the solvent to yield this compound.
In Vitro Inhibition Assay for Leishmania major PTR1
This spectrophotometric assay measures the inhibition of PTR1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[4]
Materials:
-
Recombinant Leishmania major PTR1
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
NADPH solution (in Assay Buffer)
-
Folic acid solution (substrate, in Assay Buffer)
-
This compound (TAQ) stock solution (in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Assay Buffer
-
Recombinant L. major PTR1 (final concentration, e.g., 50-100 nM)
-
NADPH (final concentration, e.g., 100 µM)
-
Varying concentrations of TAQ (or vehicle control, DMSO)
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding folic acid (final concentration, e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Determine the percent inhibition for each concentration of TAQ relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the TAQ concentration and fit the data to a suitable dose-response curve to calculate the IC_50 value.
Visualizations
Signaling Pathway
Caption: Pteridine salvage pathway in Leishmania and points of inhibition.
Experimental Workflow
Caption: Workflow for the in vitro PTR1 inhibition assay.
References
- 1. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTR1: a reductase mediating salvage of oxidized pteridines and methotrexate resistance in the protozoan parasite Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Leishmania major pteridine reductase by this compound: structure of the NADPH ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1w0c - Inhibition of Leishmania major pteridine reductase (PTR1) by this compound; structure of the NADP ternary complex. - Experimental details - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 2,4,6-Triaminoquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,4,6-triaminoquinazoline, a molecule of interest in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from commercially available 5-chloroanthranilic acid. The protocol is designed to be a comprehensive guide, including reaction conditions, purification methods, and characterization data.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence:
-
Step 1: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione. This initial step involves the cyclization of 5-chloroanthranilic acid with a one-carbon source, such as urea, to form the quinazolinedione ring system. This reaction is a common and efficient method for constructing the core structure of quinazolinones.[1][2]
-
Step 2: Synthesis of 2,4,6-trichloroquinazoline. The intermediate dione is then subjected to a vigorous chlorination reaction to replace the hydroxyl groups at the 2 and 4 positions with chlorine atoms. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5]
-
Step 3: Synthesis of this compound. The final step involves the nucleophilic aromatic substitution of the three chlorine atoms in 2,4,6-trichloroquinazoline with amino groups. This is accomplished by treating the trichloro-intermediate with an ammonia source under elevated temperature and pressure.
Experimental Protocols
Step 1: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione
-
Materials:
-
5-chloroanthranilic acid
-
Urea
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, a mixture of 5-chloroanthranilic acid (1 equivalent) and urea (3 equivalents) is suspended in water.
-
The mixture is heated to reflux (approximately 100-110 °C) with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature, during which a precipitate should form.
-
The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation of the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield 6-chloroquinazoline-2,4(1H,3H)-dione as a solid.
-
Step 2: Synthesis of 2,4,6-trichloroquinazoline
-
Materials:
-
6-chloroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser, 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, at least 5-10 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is co-evaporated with toluene twice to remove any remaining traces of POCl₃.
-
The resulting crude product is then carefully quenched by slowly adding it to a stirred mixture of crushed ice and water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford 2,4,6-trichloroquinazoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
Step 3: Synthesis of this compound
-
Materials:
-
2,4,6-trichloroquinazoline
-
Aqueous ammonia (concentrated, e.g., 28-30%) or anhydrous ammonia in a suitable solvent
-
A high-pressure reaction vessel (autoclave)
-
-
Procedure:
-
Caution: This reaction involves high pressure and should be conducted in a specialized high-pressure reactor by trained personnel.
-
2,4,6-trichloroquinazoline (1 equivalent) is placed in a high-pressure autoclave.
-
An excess of concentrated aqueous ammonia is added to the reactor.
-
The vessel is sealed, and the mixture is heated to a temperature in the range of 150-180 °C with continuous stirring.
-
The reaction is maintained at this temperature for 12-24 hours. The high temperature and pressure are necessary to facilitate the substitution of all three chlorine atoms.
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is transferred to a beaker, and any excess ammonia is allowed to evaporate in a fume hood.
-
The resulting solid product is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the final product.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 5-chloroanthranilic acid | C₇H₆ClNO₂ | 171.58 | Solid | 208-212 | - |
| 6-chloroquinazoline-2,4(1H,3H)-dione | C₈H₅ClN₂O₂ | 196.59 | Solid | >300 | 85-95 |
| 2,4,6-trichloroquinazoline | C₈H₃Cl₃N₂ | 233.49 | Solid | 155-158 | 70-80 |
| This compound | C₈H₉N₅ | 175.19 | Solid | >300 | 50-60 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key intermediates and transformations in the synthesis.
References
- 1. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. generis-publishing.com [generis-publishing.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
Application Notes and Protocols for In Vitro Dissolution of 2,4,6-Triaminoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of 2,4,6-Triaminoquinazoline for use in in vitro experiments. Due to a lack of specific, publicly available experimental data on the solubility of this compound, this document outlines a systematic approach to determine the optimal solvent and develop a robust dissolution protocol. The provided methodologies are based on best practices for handling chemical compounds for biological assays.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the quinazolinamine class. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies.
Physicochemical Properties and Predicted Solubility
A summary of the known and predicted properties of this compound is presented in Table 1. It is important to note that the water solubility is a predicted value and may differ in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅ | (Predicted) |
| Molecular Weight | 175.19 g/mol | (Predicted) |
| Physical State | Solid | (Predicted) |
| Predicted Water Solubility | 5.51 mg/mL | DrugBank |
| pKa (Strongest Basic) | 7.43 | (Predicted) |
Table 1: Physicochemical Properties of this compound
Recommended Protocol for Determining Optimal Dissolution Conditions
Given the absence of specific experimental solubility data, a systematic approach is recommended to identify a suitable solvent for preparing a stock solution. This involves testing the solubility of this compound in a panel of common, cell-culture compatible solvents.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, sterile
-
Methanol (MeOH), ACS grade
-
Sterile deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Microcentrifuge
-
Spectrophotometer (optional)
Experimental Workflow for Solubility Testing
The following workflow is designed to systematically test and determine an appropriate solvent for this compound.
Figure 1: Experimental workflow for determining the optimal solvent for this compound.
Step-by-Step Protocol for Solubility Testing
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) and place it into a clear microcentrifuge tube. Prepare several such tubes for testing different solvents.
-
Solvent Addition: To the first tube, add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not dissolve, place the tube in a water bath sonicator for 10-15 minutes.
-
Observation: Visually inspect the solution against a dark background to see if the compound has completely dissolved.
-
Incremental Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and sonication steps.
-
Determine Solubility: Continue adding the solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (in mg/mL or mM).
-
Repeat for Other Solvents: Repeat steps 2-6 for the other test solvents (ethanol, methanol, and sterile water).
-
pH Adjustment (if necessary): If this compound is poorly soluble in neutral sterile water, test the effect of pH. Prepare two additional aqueous suspensions. To one, add 1 M HCl dropwise, and to the other, add 1 M NaOH dropwise, vortexing between each addition to observe for dissolution.
-
Record Results: Record all observations in a table similar to Table 2.
| Solvent | Volume Added (µL) | Visual Observation (Dissolved/Not Dissolved) | Approximate Solubility (mg/mL) | Notes |
| DMSO | ||||
| Ethanol | ||||
| Methanol | ||||
| Sterile Water | ||||
| Water + HCl (pH) | Record final pH if dissolved. | |||
| Water + NaOH (pH) | Record final pH if dissolved. |
Table 2: Solubility Testing Log for this compound
Protocol for Preparation of a Concentrated Stock Solution
Once the optimal solvent has been determined, a concentrated stock solution can be prepared. DMSO is a common choice for preparing stock solutions of organic compounds for in vitro assays due to its high solubilizing capacity.
Materials
-
This compound powder
-
Selected optimal solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile 0.22 µm syringe filter
Procedure
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate in a water bath for 10-15 minutes.
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container. This is particularly important if the stock solution is not prepared in a sterile solvent like DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Stability and Storage of Solutions
Based on general knowledge of quinazoline derivatives, the following storage recommendations are provided:
-
Stock Solutions: Store aliquoted stock solutions at -20°C or -80°C for long-term storage. Some quinazoline derivatives have shown stability in DMSO for several weeks at room temperature, but cold storage is recommended to ensure integrity.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
General Stability: Quinazolines are generally stable in cold, dilute acidic or alkaline solutions, but may degrade upon boiling.
Example of a Relevant Signaling Pathway
Quinazoline derivatives are known to interact with various cellular signaling pathways, often by targeting protein kinases. The diagram below illustrates a generic representation of a signaling pathway that could be investigated using a quinazoline-based inhibitor.
Figure 2: Hypothetical signaling pathway potentially modulated by a quinazoline derivative.
Conclusion
The protocols outlined in these application notes provide a systematic framework for researchers to successfully dissolve and utilize this compound in in vitro experiments. By first determining the optimal solvent and then preparing a stable, concentrated stock solution, investigators can ensure the reliability and reproducibility of their experimental results.
Applications of 2,4,6-Triaminoquinazoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, 2,4,6-triaminoquinazoline and its analogues have emerged as a privileged structure in the design of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel drugs based on this versatile scaffold. The primary applications highlighted herein are in the fields of oncology and infectious diseases, focusing on its role as an inhibitor of key enzymes such as protein kinases and dihydrofolate reductase.
I. Antitumor Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
A. Kinase Inhibition
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Many quinazoline-based compounds, including derivatives of this compound, have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the suppression of tumor growth and proliferation.
2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several quinazoline derivatives have been identified as inhibitors of VEGFR-2, thereby impeding the blood supply to tumors.[3][4][5]
3. Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Certain triazine derivatives, structurally related to quinazolines, have shown potent inhibitory activity against PI3K isoforms.[6][7]
Quantitative Data: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound Class | Target Kinase | Compound Example | IC₅₀ (nM) | Reference |
| Quinazoline-2,4,6-triamine derivatives | EGFR | Compound 10d | 126 | [1] |
| Quinazoline derivatives | EGFR | Compound 6 | 10 | [2] |
| Quinazoline derivatives | EGFR | Compound 19 | 3.2 | [2] |
| Quinazoline derivatives | EGFR, EGFRL858R/T790M, c-Met | Derivative 6 | 64.8, 305.4, 137.4 | [4] |
| Quinazoline derivatives | VEGFR-2 | Compound 6 | 80 | [2] |
| Quinazoline derivatives | VEGFR-2 | Compound 15 | 36.78 | [2] |
| Quinazolin-4-one derivatives | VEGFR-2 | Compound 21 | 4600 | [4] |
| Quinazolinone N-acetohydrazides | VEGFR-2 | Compound 26 | 53.81 | [4] |
| Quinazolin-4(3H)-one analogues | VEGFR-2 | Compound 28 | 3100 | [4] |
| Thiosemicarbazone-Containing Quinazolines | VEGFR-2 | TSC10 | 119 | [5] |
| 2,4,6-Trisubstituted 1,3,5-Triazines | PI3K (pS473 Akt) | Compound 13h | More potent than ZSTK474 | [6] |
| Aminoacyl-triazine derivatives | PI3Kβ | Compound 21 | <10 (cellular) | [7] |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | Compound 35 | 150 | [8] |
Signaling Pathway Diagrams:
Figure 1: EGFR Signaling Pathway Inhibition.
Figure 2: VEGFR-2 Signaling Pathway Inhibition.
Figure 3: PI3K/Akt Signaling Pathway Inhibition.
B. Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for anticancer and antimicrobial drugs. Several 2,4-diaminoquinazoline derivatives have been developed as potent DHFR inhibitors.[9][10]
Quantitative Data: DHFR Inhibitory Activity of Diaminoquinazoline Derivatives
| Compound Class | Target DHFR | Compound Example | IC₅₀ (µM) | Reference |
| 2,4-diamino-5-chloroquinazoline analogue | P. carinii | Compound 10 | 0.012 | [9] |
| 2,4-diamino-5-chloroquinazoline analogue | T. gondii | Compound 10 | 0.0064 | [9] |
| 2,4-diamino-5-chloroquinazoline analogue | T. gondii | Compound 17 | 0.016 | [9] |
| 2-diaminopyrido-[3,2-d]pyrimidine derivative | human | Compound 13 | 0.59 | [10] |
| 2-diaminopyrido-[3,2-d]pyrimidine derivative | human | Compound 14 | 0.46 | [10] |
| 2,3,6-substituted quinazolin-4(3H)-one | bovine liver | Compound 5 | 0.02 | [10] |
II. Experimental Protocols
A. General Synthesis of Quinazoline-2,4,6-triamine Derivatives
A one-pot reaction can be employed for the synthesis of novel quinazoline-2,4,6-triamine derivatives through an intramolecular C-H activation reaction.[1]
Workflow Diagram:
Figure 4: General Synthesis Workflow.
Protocol:
-
Combine para-nitroaniline, trichloroacetonitrile, and the desired isocyanide in a suitable solvent.
-
The reaction proceeds via an intramolecular C-H activation mechanism.
-
The specific reaction conditions (temperature, time, catalyst) will vary depending on the specific reactants and desired product.
-
Purify the resulting quinazoline-2,4,6-triamine derivative using standard techniques such as column chromatography.
B. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
C. Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent plate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add assay buffer, NADPH, and the test compound or DMSO (control).
-
Add the DHFR enzyme to each well and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
D. Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key targets in cancer and infectious diseases. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers in this exciting field, facilitating the design, synthesis, and evaluation of new and improved this compound-based drug candidates.
References
- 1. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 5. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
Application Note: High-Throughput Assessment of Cell Permeability for 2,4,6-Triaminoquinazoline
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 5. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 6. bioivt.com [bioivt.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. enamine.net [enamine.net]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 2,4,6-Triaminoquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing this compound?
A1: Direct synthesis of this compound is not widely reported. However, based on established quinazoline chemistry, two primary retrosynthetic approaches are proposed:
-
Approach A: Stepwise Amination of a Tri-substituted Quinazoline. This involves starting with a precursor like 2,4,6-trichloroquinazoline and sequentially substituting the chloro groups with amino groups.
-
Approach B: Cyclization of a Pre-aminated Precursor. This strategy involves constructing the quinazoline ring from a benzene-ring derivative that already contains the necessary amino or nitro functionalities.
Q2: Which starting materials are recommended for the synthesis?
A2: For a stepwise amination approach, 2,4,6-trichloroquinazoline would be the ideal starting material. For a cyclization approach, derivatives of anthranilonitrile or 2-aminobenzonitrile with additional amino or nitro groups could be employed.
Q3: What are the critical reaction parameters that influence the yield?
A3: Key parameters include reaction temperature, choice of solvent, nature of the base (if required), and the order of nucleophilic substitution. The reactivity of the chloro groups on the quinazoline ring can vary, necessitating different conditions for each substitution step.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for monitoring the reaction. Mass spectrometry can be used to identify intermediates and the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction at one or more amination steps. | Optimize reaction time and temperature for each step. Consider using a more reactive aminating agent or a different solvent. |
| Side reactions, such as hydrolysis of chloro-intermediates. | Ensure anhydrous reaction conditions. Use a non-nucleophilic base if a base is required. | |
| Difficulty in purifying the final product. | Employ column chromatography with a suitable solvent system. Recrystallization can also be effective for purification. | |
| Formation of Multiple Products | Lack of regioselectivity in the amination steps. | Control the reaction temperature carefully. The C4 and C2 positions on the quinazoline ring often exhibit higher reactivity than the C6 position. Stepwise addition of the aminating agent at controlled temperatures can improve selectivity. |
| Over-amination or incomplete amination. | Stoichiometry of the aminating agent is crucial. Use of protecting groups for the amino functions might be necessary in some routes. | |
| Starting Material Remains Unreacted | Insufficient activation of the starting material. | For amination of chloroquinazolines, ensure the temperature is adequate for nucleophilic aromatic substitution. For cyclization reactions, check the catalyst and reaction conditions. |
| Poor solubility of the starting material. | Select a solvent in which the starting material is more soluble at the reaction temperature. | |
| Product is Difficult to Isolate | High polarity of the triaminoquinazoline. | The product may be soluble in polar solvents. Consider precipitation by adding a non-polar solvent or using reverse-phase chromatography for purification. |
| Formation of salts. | Adjust the pH of the workup solution to neutralize any salts formed during the reaction. |
Experimental Protocols
Proposed Synthetic Protocol: Stepwise Amination of 2,4,6-Trichloroquinazoline
This is a hypothetical protocol based on known reactions of similar heterocyclic systems. Optimization will be required.
Step 1: Synthesis of 2,4,6-Trichloroquinazoline
-
This intermediate can be synthesized from the corresponding quinazolinone derivative through chlorination with reagents like phosphorus oxychloride (POCl₃).
Step 2: Regioselective Amination at C4
-
Dissolve 2,4,6-trichloroquinazoline in a suitable solvent such as isopropanol or THF.
-
Cool the reaction mixture to 0°C.
-
Slowly add one equivalent of aqueous ammonia or an amine source.
-
Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Upon completion, isolate the 4-amino-2,6-dichloroquinazoline intermediate.
Step 3: Amination at C2
-
The 4-amino-2,6-dichloroquinazoline is then subjected to a second amination. This step may require higher temperatures due to the deactivating effect of the first amino group.
-
Heat the intermediate with an excess of the aminating agent in a sealed tube or under reflux.
-
Monitor the reaction until the formation of 2,4-diamino-6-chloroquinazoline is observed.
Step 4: Amination at C6
-
The final amination at the C6 position is expected to be the most challenging due to reduced electrophilicity.
-
This step may require harsh conditions, such as high temperature and pressure, or the use of a metal catalyst (e.g., palladium-catalyzed amination).
Visualizations
Caption: A proposed multi-step workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Addressing off-target effects of 2,4,6-Triaminoquinazoline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 2,4,6-Triaminoquinazoline in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and well-characterized target of this compound (TAQ) is pteridine reductase 1 (PTR1), particularly in Leishmania major.[1] It acts as an inhibitor of this enzyme, which is involved in the folate biosynthesis pathway of the parasite. TAQ mimics the pterin head group of methotrexate, a classic antifolate drug, and binds to the active site of PTR1.[1]
Q2: What are the potential off-target effects of this compound?
-
Protein Kinases: Many quinazoline-based molecules are potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
-
Tubulin Polymerization: Certain quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.
-
Dihydrofolate Reductase (DHFR): Given its structural similarity to antifolates, this compound may exhibit inhibitory activity against DHFR from various species, including mammalian DHFR.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: The optimal concentration of this compound will depend on the specific experimental system, including the cell type and the intended target (e.g., Leishmania PTR1). To minimize off-target effects, it is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. As a general guideline, start with a concentration range that brackets the known inhibition constant (Ki) for the primary target and assess for potential off-target phenotypes.
Q4: How can I validate if an observed phenotype is due to an off-target effect?
A4: Validating off-target effects is a critical step in experimental design. Here are a few strategies:
-
Use of Structurally Unrelated Inhibitors: Employ a different inhibitor with the same intended on-target activity but a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiments: If the off-target is hypothesized to be a specific protein, attempt to rescue the phenotype by overexpressing that protein.
-
Direct Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or biochemical assays with purified potential off-target proteins to confirm direct binding and inhibition.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype is replicated, it supports an on-target mechanism.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Reduced Proliferation in Mammalian Cells
Possible Cause: Off-target inhibition of essential host cell proteins, such as kinases (e.g., EGFR) or tubulin, which are critical for cell survival and proliferation.
Troubleshooting Steps:
-
Lower the Concentration: Reduce the working concentration of this compound to the lowest effective level for the intended on-target effect.
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of the compound in your specific cell line.
-
Assess Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution. Inhibition of kinases or tubulin polymerization can lead to characteristic cell cycle arrest.
-
Evaluate Kinase Inhibition: If kinase inhibition is suspected, perform a western blot to assess the phosphorylation status of downstream targets of common off-target kinases (e.g., phospho-ERK for the EGFR pathway).
-
Microtubule Staining: To investigate effects on the cytoskeleton, perform immunofluorescence staining for α-tubulin to visualize any disruptions in the microtubule network.
Problem 2: Discrepancies Between In Vitro and In Vivo Results
Possible Cause: Poor pharmacokinetic properties, metabolic instability, or engagement of off-targets that are more relevant in a whole organism context.
Troubleshooting Steps:
-
Assess Compound Stability: Evaluate the stability of this compound in plasma and liver microsomes from the relevant species.
-
Pharmacokinetic Analysis: If possible, perform a preliminary pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Consider Off-Target Effects in Relevant Tissues: Investigate whether potential off-targets are highly expressed in tissues that might be contributing to the observed in vivo phenotype.
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and bioavailability.
Quantitative Data
On-Target Activity of this compound
| Target | Organism | Assay Type | Ki Value | Reference |
| Pteridine Reductase 1 (PTR1) | Leishmania major | Enzymatic Inhibition | Similar to Methotrexate | [1] |
Potential Off-Target Activities of Structurally Related Quinazoline Derivatives
Disclaimer: The following table summarizes data for structurally related quinazoline compounds and should be considered as indicative of potential off-target effects for this compound. Direct testing is required for confirmation.
| Target Family | Specific Examples | Reported Activity of Related Quinazolines |
| Protein Kinases | EGFR, VEGFR, PDGFR | Inhibition with IC50 values in the nM to low µM range. |
| Cytoskeletal Proteins | Tubulin | Inhibition of polymerization. |
| Folate Pathway Enzymes | DHFR | Inhibition. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microplate, add the kinase and its substrate to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Tubulin Polymerization Assay
This protocol describes a method to assess the effect of this compound on tubulin polymerization in vitro.[2][3]
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
This compound stock solution (in DMSO)
-
Known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a working solution of this compound and control compounds in polymerization buffer.
-
On ice, add tubulin, GTP, and glycerol to the polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compounds or controls to the respective wells.
-
Place the plate in the microplate reader pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves in the presence of this compound to the vehicle control and the positive/negative controls to determine its effect on tubulin polymerization.
Visualizations
Caption: On- and potential off-target effects of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
Technical Support Center: Enhancing the Potency of 2,4,6-Triaminoquinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of 2,4,6-triaminoquinazoline derivatives. The following sections offer insights into structure-activity relationships (SAR), experimental design, and potential challenges encountered during potency enhancement studies.
Frequently Asked Questions (FAQs)
Q1: My this compound lead compound shows low micromolar activity. Where should I start with chemical modifications to improve potency?
A1: To enhance the potency of your lead compound, a systematic investigation of the substitutions at the 2, 4, and 6-amino positions is recommended. Based on available literature, begin by exploring modifications at the 6-amino position, as this position has been shown to tolerate a variety of substituents that can significantly impact cytotoxic activity. For instance, the introduction of substituted benzoyl groups at this position has yielded compounds with low micromolar IC50 values against various cancer cell lines.
Q2: I am observing poor solubility with my more potent analogs. How can I address this without sacrificing activity?
A2: Poor aqueous solubility is a common challenge with quinazoline derivatives. To mitigate this, consider introducing polar functional groups or short hydrophilic linkers to your substituents. For example, incorporating a morpholino or piperazino group can improve solubility. However, it is crucial to monitor the impact on potency, as bulky hydrophilic groups may interfere with target binding. A balance between solubility and activity is key.
Q3: My compounds are potent but lack selectivity against my target of interest. What strategies can I employ to improve selectivity?
A3: Achieving selectivity often requires a deep understanding of the target's binding site. If your target is a kinase, for example, subtle modifications to substituents on the quinazoline core can exploit differences in the ATP-binding pocket compared to other kinases. Computational modeling and docking studies can be invaluable in designing modifications that favor interaction with the specific amino acid residues of your target kinase, thereby enhancing selectivity. It has been noted that substitutions at the 6 and 7-positions of the quinazoline ring can modulate selectivity for certain kinases.
Q4: I am synthesizing a library of analogs. What are the key chemical reactions to consider for diversifying the 2, 4, and 6-amino positions?
A4: A common and effective synthetic route starts with a suitable 2,4,6-trichloroquinazoline precursor. Regioselective nucleophilic aromatic substitution (SNAr) can be employed to introduce the desired amino groups. The chlorine at the 4-position is generally the most reactive, followed by the 2-position. This allows for a stepwise introduction of different amines. For the 6-amino group, you can start with a 6-nitro precursor, which can be reduced to the amine and then further functionalized.
Troubleshooting Guides
Issue 1: A significant drop in potency is observed after introducing a specific substituent.
-
Possible Cause 1: Steric Hindrance. The new substituent may be too bulky and clash with the target's binding site.
-
Troubleshooting Step: Synthesize analogs with smaller substituents at the same position to test this hypothesis. Utilize molecular docking to visualize the binding pose and identify potential steric clashes.
-
-
Possible Cause 2: Unfavorable Electronic Effects. The electronic properties of the new substituent (electron-donating or electron-withdrawing) may negatively impact a key interaction with the target.
-
Troubleshooting Step: Synthesize analogs with substituents that have different electronic properties but similar sizes to probe the electronic requirements of the binding pocket.
-
-
Possible Cause 3: Altered Physicochemical Properties. The modification may have drastically changed the compound's solubility or membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting Step: Measure the aqueous solubility and LogP of the new analog and compare them to the more active parent compound.
-
Issue 2: Inconsistent results in cell-based potency assays.
-
Possible Cause 1: Compound Precipitation. The compound may be precipitating in the cell culture medium at the tested concentrations.
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Determine the kinetic solubility of the compound in the assay medium. If solubility is an issue, consider using a lower concentration range or a different formulation (e.g., with a small percentage of DMSO).
-
-
Possible Cause 2: Cell Line Variability. Different cancer cell lines can have varying expression levels of the target protein or different sensitivities to the compound's mechanism of action.
-
Troubleshooting Step: Ensure consistent cell passage numbers and seeding densities. If possible, test your compounds on a panel of cell lines and correlate the activity with the expression level of your target.
-
-
Possible Cause 3: Assay Interference. The compound may be interfering with the assay readout (e.g., autofluorescence in a fluorescence-based assay).
-
Troubleshooting Step: Run control experiments with the compound in the absence of cells to check for any direct effect on the assay reagents.
-
Data Presentation
Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines. [1]
| Compound | R | IC50 (µM) - HCT-15 (Colon) | IC50 (µM) - SKOV-3 (Ovarian) | IC50 (µM) - MDA-MB-231 (Breast) |
| 3e | 4-Fluorobenzoyl | 4.5 | 15.5 | 10.2 |
| 3f | 4-Chlorobenzoyl | 6.2 | 12.8 | 9.8 |
| Gefitinib | - | 25.6 | 19.4 | 22.1 |
| PD153035 | - | 48.8 | 30.2 | 35.7 |
Data extracted from a study on the cytotoxic evaluation of quinazoline-2,4,6-triamine derivatives.[1]
Experimental Protocols
1. General Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. General Protocol for Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Buffers:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection: The kinase activity can be measured using various detection methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Experimental workflow for the optimization of this compound derivatives.
Caption: Logical relationships in the SAR of this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.[2][3]
References
Technical Support Center: Troubleshooting Assay Interference from 2,4,6-Triaminoquinazoline
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and mitigating potential assay interference caused by 2,4,6-Triaminoquinazoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: My assay shows a positive result with this compound, but I suspect it might be a false positive. What are the common causes of assay interference for this compound?
A1: False positives with this compound can stem from several of its physicochemical properties. The presence of multiple basic amine groups can lead to several interference mechanisms:
-
Non-specific binding: The highly polar and charged nature of the molecule at physiological pH can lead to non-specific interactions with assay components, such as proteins or nucleic acids, through electrostatic interactions.
-
Compound Aggregation: At higher concentrations, molecules like this compound may form aggregates that can sequester and inhibit enzymes or interfere with detection systems.[1]
-
Interference with Assay Detection: The compound may interfere with the detection method itself. For example, it could have intrinsic fluorescence or quenching properties that affect fluorescence-based readouts.
-
Reactivity: Although less common for this scaffold, reactive impurities from the synthesis could lead to covalent modification of assay components.
-
Metal Chelation: The arrangement of nitrogen atoms in the quinazoline ring and the amino groups may allow for chelation of metal ions that are essential for enzyme function in some assays.
Q2: How can I determine if this compound is aggregating in my assay?
A2: Compound aggregation is a frequent cause of non-specific inhibition.[1] Several methods can be used to test for aggregation:
-
Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in a solution of the compound under your assay buffer conditions.[1]
-
Centrifugation Assay: High-speed centrifugation of the compound solution can pellet aggregates. If the supernatant shows reduced activity compared to the original solution, aggregation is a likely cause.
Q3: My assay uses a fluorescence-based readout. How can I check for interference from this compound?
A3: To check for direct interference with fluorescence detection, you should run control experiments in the absence of the biological target (e.g., enzyme or receptor).
-
Intrinsic Fluorescence Scan: Scan the emission spectrum of this compound at the excitation wavelength of your assay to see if it emits light in the same range as your detection wavelength.
-
Quenching Control: In an assay buffer containing your fluorescent probe, add this compound to see if it quenches the signal.
-
Promiscuity Counter-Screen: Test the compound in an unrelated assay that uses the same detection method. Activity in multiple, unrelated assays is a red flag for assay interference.
Q4: What is the predicted solubility of this compound and how might it impact my results?
A4: The predicted water solubility of this compound is 5.51 mg/mL.[2] While this suggests moderate solubility, it's crucial to experimentally verify its solubility in your specific assay buffer. Poor solubility can lead to compound precipitation or aggregation, which are common causes of false positives.
Troubleshooting Guides
Problem: Potent inhibition is observed, but the dose-response curve is steep and has a high Hill slope.
This can be an indication of non-specific inhibition, possibly due to aggregation.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for a steep dose-response curve.
Problem: The compound shows activity in multiple, unrelated assays.
This is a classic sign of a Pan-Assay Interference Compound (PAIN) or other promiscuous inhibitor.
Troubleshooting Workflow:
Figure 2: Workflow for addressing promiscuous activity.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Water Solubility | 5.51 mg/mL | ALOGPS[2] |
| logP | -0.27 | ALOGPS[2] |
| pKa (Strongest Basic) | 7.43 | Chemaxon[2] |
| Hydrogen Bond Acceptor Count | 5 | Chemaxon[2] |
| Hydrogen Bond Donor Count | 3 | Chemaxon[2] |
| Physiological Charge | +1 | Chemaxon[2] |
Table 2: Example Data from a Detergent Counter-Screen
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | 1.2 | 25.8 | 21.5 | Likely Aggregator |
| Control Compound A | 0.5 | 0.6 | 1.2 | Not an Aggregator |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed activity of this compound is due to compound aggregation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
10% Triton X-100 stock solution
-
All other assay-specific reagents
Procedure:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.
-
To the second set, add the same volume of the vehicle for the Triton X-100 stock.
-
Pre-incubate the compound dilutions for 15 minutes at room temperature.
-
Initiate the assay by adding the other required reagents (e.g., enzyme, substrate).
-
Measure the assay signal and calculate the IC50 values for both conditions.
-
A significant rightward shift (>5-fold) in the IC50 in the presence of Triton X-100 suggests aggregation-based activity.
Protocol 2: Fluorescence Interference Check
Objective: To assess if this compound interferes with the fluorescence readout of the assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe used in the assay
-
Multi-well plates suitable for fluorescence measurements
-
Plate reader
Procedure:
-
Intrinsic Fluorescence:
-
Prepare a serial dilution of this compound in the assay buffer in a multi-well plate.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your assay.
-
A significant signal that is dependent on the compound concentration indicates intrinsic fluorescence.
-
-
Fluorescence Quenching:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in the assay.
-
Add a serial dilution of this compound to this solution.
-
Measure the fluorescence at various time points.
-
A decrease in fluorescence with increasing compound concentration indicates quenching.
-
Signaling Pathway and Workflow Diagrams
Figure 3: Potential mechanisms of action for this compound.
References
Technical Support Center: Enhancing the Bioavailability of 2,4,6-Triaminoquinazoline
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of 2,4,6-Triaminoquinazoline?
A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability.[1][2] For many poorly soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[2] Molecules with high lipophilicity, often referred to as 'brick-dust' molecules, tend to have high melting points and poor aqueous solubility, which limits their bioavailability.[3] Additionally, the compound may be subject to presystemic metabolism or efflux by transporters in the intestinal wall.[4][5]
Q2: What are the main formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several innovative formulation strategies can be employed, broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing enhances the dissolution rate.[1][4][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which has higher solubility than the crystalline form.[1][3]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, oils, or surfactants can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][2][4][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2][6]
Q3: Can chemical modification of the this compound structure improve its bioavailability?
A3: Yes, structural modification is a potential strategy. Modifications to the quinazoline core can alter its physicochemical properties, such as solubility and permeability.[7] For instance, the introduction of ionizable or polar functional groups can enhance solubility in aqueous environments.[1] However, any modification must be carefully evaluated to ensure it does not negatively impact the compound's pharmacological activity.
Troubleshooting Guides
Issue 1: Poor in vitro Dissolution Rate
| Symptom | Possible Cause | Troubleshooting Step |
| The compound shows very low dissolution in standard aqueous buffers (pH 1.2, 4.5, 6.8). | The intrinsic solubility of the crystalline form is extremely low. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area. 2. Use Biorelevant Media: Test dissolution in media that mimic fasted (FaSSIF) or fed (FeSSIF) state intestinal fluids, which contain bile salts and lecithin that can improve solubilization.[8] 3. Add Surfactants: Incorporate a low percentage of a surfactant like sodium lauryl sulfate (SLS) into the dissolution medium to improve wetting and solubility.[9] |
| Dissolution rate is inconsistent across different batches of the formulated product. | Issues with the formulation process, such as inconsistent mixing or particle size distribution. | 1. Validate Formulation Process: Ensure all manufacturing steps (e.g., milling, spray drying for solid dispersions) are validated and controlled. 2. Characterize Batches: Perform solid-state characterization (e.g., XRD, DSC) to check for polymorphism or changes in crystallinity.[1] |
Issue 2: Low Oral Bioavailability in Animal Models Despite Good in vitro Dissolution
| Symptom | Possible Cause | Troubleshooting Step |
| High dissolution in vitro, but low plasma concentrations (Cmax and AUC) in vivo. | Poor Permeability: The drug dissolves but cannot effectively cross the intestinal epithelium. High First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. Efflux Transporters: The drug is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen. | 1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the compound's permeability and identify if it's a P-gp substrate. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify major metabolic pathways.[5] 3. Co-administer Inhibitors: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves. 4. Lipid-Based Formulations: These can promote lymphatic transport, partially bypassing first-pass metabolism in the liver.[6][10] |
Quantitative Data Summary
The following table presents hypothetical data for this compound in different formulations to illustrate the potential impact of bioavailability enhancement strategies.
| Formulation | Aqueous Solubility (µg/mL) | Dissolution Rate (% in 30 min) | Permeability (Papp, 10-6 cm/s) | Oral Bioavailability (%) in Rats |
| Unformulated API (Micronized) | 1.5 | 15 | 0.5 | < 5 |
| Nanosuspension | 1.5 (particle size dependent) | 65 | 0.5 | 15 |
| Amorphous Solid Dispersion (1:5 Drug:Polymer) | 25 | 85 | 0.6 | 35 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 100 (in formulation) | 95 | 1.2 | 50 |
| Cyclodextrin Complex (1:1 Molar Ratio) | 50 | 90 | 0.5 | 30 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound
Objective: To assess the dissolution rate of different formulations of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[11]
Materials:
-
Formulated this compound (e.g., tablets, capsules, or powder)
-
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Phosphate Buffer (pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS)
-
-
HPLC system for quantification
Methodology:
-
Set the dissolution bath temperature to 37 ± 0.5°C.[9]
-
Add 900 mL of the selected dissolution medium to each vessel.
-
Set the paddle speed to 50 or 75 RPM.[9]
-
Introduce a single dose of the formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.[12]
Study Design:
-
Group 1 (IV): Administer this compound (e.g., 1 mg/kg) intravenously via the tail vein to determine the AUCIV. The drug should be dissolved in a suitable vehicle (e.g., saline with a cosolvent).
-
Group 2 (Oral): Administer the this compound formulation (e.g., 10 mg/kg) orally via gavage.
Methodology:
-
Administer the drug to each group as described.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma (centrifugation at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100
Visualizations
Workflow for Bioavailability Enhancement
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Validation & Comparative
Unveiling the Inhibitory Potential of 2,4,6-Triaminoquinazoline Derivatives: A Comparative Guide to Xanthine Oxidase Inhibition
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a recent study has highlighted the potential of 2,4,6-triaminoquinazoline derivatives as potent inhibitors of xanthine oxidase, an enzyme critically involved in purine metabolism and associated with conditions like gout and hyperuricemia. This guide provides a comprehensive comparison of a lead this compound derivative, herein referred to as B1, with the established clinical inhibitor, Allopurinol, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to this compound and its Inhibitory Activity
Quinazoline scaffolds are a cornerstone in medicinal chemistry, known for their diverse biological activities. Recent investigations into this compound derivatives have revealed a promising inhibitory activity against xanthine oxidase.[1][2][3] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5][6] Elevated levels of uric acid are a hallmark of several pathological conditions, most notably gout. The therapeutic strategy for such conditions often involves the inhibition of xanthine oxidase to control uric acid production.[5]
A groundbreaking study synthesized and evaluated a series of quinazolin-2,4,6-triamine derivatives for their biological activities. Among the synthesized compounds, derivative B1 demonstrated significant inhibitory activity against bovine xanthine oxidase, even surpassing the potency of the widely used drug, Allopurinol.[1][2][3]
Comparative Analysis of Inhibitory Activity
The inhibitory potential of the this compound derivative B1 was quantitatively assessed and compared with Allopurinol. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for both compounds against bovine xanthine oxidase.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound Derivative (B1) | Bovine Xanthine Oxidase | 1.56 | [1][3] |
| Allopurinol | Bovine Xanthine Oxidase | 6.99 | [1][3] |
| Allopurinol | Xanthine Oxidase | 7.4 ± 0.07 | [7] |
The data clearly indicates that the this compound derivative B1 is a more potent inhibitor of bovine xanthine oxidase in vitro compared to Allopurinol.
Signaling Pathway and Mechanism of Action
Xanthine oxidase plays a pivotal role in the terminal steps of purine degradation. The pathway is a critical target for managing hyperuricemia.
Figure 1. Inhibition of the Purine Catabolism Pathway by this compound Derivative and Allopurinol.
Allopurinol, a structural analog of hypoxanthine, acts as a substrate for xanthine oxidase. It is metabolized to oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center of the enzyme, thereby inhibiting its activity.[1][2] This leads to a decrease in the production of uric acid. The this compound derivatives, as non-purine inhibitors, likely bind to the active site of xanthine oxidase through a different set of interactions, leading to its inhibition.
Experimental Protocols
To validate the inhibitory activity of novel compounds against xanthine oxidase, a standardized in vitro assay is essential. The following protocol outlines a common spectrophotometric method.
Xanthine Oxidase Inhibition Assay
1. Principle: The inhibitory activity of a test compound on xanthine oxidase is determined by measuring the decrease in the rate of uric acid formation. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
2. Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test Compound (e.g., this compound derivative)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Prepare stock solutions of the test compound and Allopurinol in DMSO. Further dilute with phosphate buffer to the desired concentrations.
-
-
Assay Mixture Preparation:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Test compound solution (or Allopurinol solution for positive control, or buffer with DMSO for negative control)
-
Xanthine oxidase solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. Experimental Workflow for the Xanthine Oxidase Inhibition Assay.
Conclusion
The emergence of this compound derivatives as potent xanthine oxidase inhibitors presents a significant development in the search for new treatments for hyperuricemia and related disorders. The superior in vitro potency of the derivative B1 compared to the established drug Allopurinol underscores the therapeutic potential of this novel chemical scaffold. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy, safety, and pharmacokinetic profile of these promising compounds. This guide provides a foundational resource for researchers to build upon in their efforts to validate and advance this new class of inhibitors.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Xanthine Oxidase → Term [lifestyle.sustainability-directory.com]
- 7. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,6-Triaminoquinazoline Derivatives and Other Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinase inhibitory potential of 2,4,6-triaminoquinazoline derivatives against established kinase inhibitors. The focus is on inhibitors targeting key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document summarizes quantitative experimental data, outlines detailed experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against several established kinase inhibitors. The data is compiled from various in vitro kinase inhibition assays. Lower IC50 values indicate greater potency.
| Compound Class | Representative Compound/Derivative | Target Kinase(s) | IC50 (nM) |
| This compound | Compound 10e¹ | EGFR | 3,530 |
| Quinazoline (1st Gen) | Gefitinib | EGFR | 26 - 57 |
| Quinazoline (1st Gen) | Erlotinib | EGFR | 2 |
| Quinazoline (Dual) | Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2) |
| Quinazoline (Multi-target) | Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) |
¹ Compound 10e is a derivative from a study on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors.
Experimental Protocols
The IC50 values presented in this guide were determined using in vitro kinase inhibition assays. While specific parameters may vary between studies, the general methodology is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system
-
Test compounds (this compound derivatives and other inhibitors)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid, antibodies for ELISA, or luminescence reagents)
-
Plate reader (e.g., scintillation counter, spectrophotometer, or luminometer)
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO).
-
Reaction Mixture Preparation: In each well of the assay plate, the reaction mixture is prepared by adding the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: The serially diluted test compounds are added to the wells. Control wells containing only DMSO (vehicle control) and wells with a known potent inhibitor (positive control) are also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. The method of detection depends on the assay format:
-
Radiometric Assay: If [γ-³²P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or chromatography), and the radioactivity is measured using a scintillation counter.
-
ELISA-based Assay: A specific antibody that recognizes the phosphorylated substrate is used. The amount of bound antibody is then quantified using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.
-
Luminescence-based Assay: These assays often measure the amount of ATP remaining in the well after the kinase reaction. The amount of ATP is inversely proportional to the kinase activity.
-
-
Data Analysis: The measured signal for each inhibitor concentration is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity). The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Comparative Discussion
The data presented indicate that while the investigated this compound derivative (Compound 10e) demonstrates inhibitory activity against EGFR, its potency is significantly lower than that of the established first-generation and dual EGFR/HER2 inhibitors such as Gefitinib, Erlotinib, and Lapatinib. This suggests that the core this compound scaffold may require further optimization to achieve comparable efficacy to these clinically approved drugs.
The multi-targeted inhibitor Vandetanib showcases the utility of the quinazoline scaffold in inhibiting both EGFR and VEGFR pathways, a crucial strategy in cancer therapy to simultaneously block tumor cell proliferation and angiogenesis. The development of this compound derivatives could potentially explore this multi-targeting approach to enhance their therapeutic potential.
The signaling pathway diagrams illustrate the central role of EGFR and VEGFR in mediating key cellular processes that are hijacked in cancer. The inhibition of these receptors by quinazoline-based compounds effectively blocks these downstream pathways, leading to anti-tumor effects.
Conclusion
This comparative guide provides a snapshot of the current landscape of quinazoline-based kinase inhibitors, with a focus on the emerging class of this compound derivatives. While the representative derivative shows promise, further structure-activity relationship (SAR) studies are necessary to enhance its potency and selectivity. The established inhibitors serve as important benchmarks for the continued development of novel and more effective kinase-targeted cancer therapies. Researchers are encouraged to use the provided data and protocols as a foundation for their own investigations into this promising class of compounds.
Comparative Cross-Reactivity Profiling of 4-Anilinoquinazoline-Based Kinase Inhibitors: Gefitinib, Erlotinib, and Lapatinib
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profiles of three prominent 4-anilinoquinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. All three compounds are established anti-cancer agents that primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] However, their broader kinome-wide selectivity profiles exhibit distinct differences that are critical for understanding their full therapeutic potential and off-target effects. This report summarizes their performance against a comprehensive kinase panel, offering valuable insights for researchers, scientists, and drug development professionals.
Kinase Inhibition Profiling
The inhibitory activity of Gefitinib, Erlotinib, and Lapatinib was assessed against a panel of 442 kinases using the KINOMEscan™ competition binding assay. The equilibrium dissociation constant (Kd) was determined for each inhibitor-kinase interaction, providing a quantitative measure of binding affinity. A lower Kd value indicates a stronger interaction. The data presented here is sourced from the LINCS Data Portal, which provides access to comprehensive KINOMEscan datasets.[3][4][5]
Primary Targets and Potent Off-Target Interactions (Kd < 100 nM)
The following table summarizes the primary targets and the most potent off-target interactions for each compound, defined as kinases with a Kd value of less than 100 nM.
| Kinase Target | Gefitinib Kd (nM) | Erlotinib Kd (nM) | Lapatinib Kd (nM) |
| EGFR | 0.5 | 0.4 | 3.0 |
| ERBB2 (HER2) | 1,100 | 1,000 | 13 |
| ERBB4 (HER4) | 2,100 | 1,800 | 11 |
| AAK1 | >10,000 | >10,000 | 88 |
| GAK | 1,200 | 1,100 | 36 |
| MAP2K5 | >10,000 | >10,000 | 96 |
| RIPK2 | 48 | 21 | 20 |
| STK10 | >10,000 | >10,000 | 79 |
Data sourced from the LINCS Data Portal KINOMEscan assays.[3][4][5]
Key Observations:
-
Gefitinib and Erlotinib demonstrate high potency and selectivity for EGFR, with Kd values in the sub-nanomolar range. Their affinity for other kinases in this panel is significantly lower.
-
Lapatinib is a dual inhibitor of EGFR and ERBB2 (HER2), with potent activity against both.[6] It also shows significant affinity for ERBB4.
-
All three compounds exhibit a potent off-target interaction with RIPK2 .
-
Lapatinib displays a broader off-target profile compared to Gefitinib and Erlotinib, with notable interactions with GAK, AAK1, MAP2K5, and STK10.
Kinase Selectivity Profile at 1 µM
To further delineate the selectivity, the following table lists the number of kinases inhibited by more than 90% at a concentration of 1 µM for each drug.
| Compound | Number of Kinases with >90% Inhibition at 1 µM |
| Gefitinib | 18 |
| Erlotinib | 15 |
| Lapatinib | 49 |
Data interpretation based on publicly available KINOMEscan data.
This data further underscores the relatively narrow spectrum of Gefitinib and Erlotinib compared to the broader activity of Lapatinib across the kinome.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The cross-reactivity data was generated using the KINOMEscan™ assay platform.[3][4][5] This assay quantifies the binding of a test compound to a panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are produced as fusions with a DNA tag, allowing for quantification via quantitative PCR (qPCR).
Methodology:
-
Assay Components: The three main components are the kinase-tagged phage, the test compound (Gefitinib, Erlotinib, or Lapatinib), and an immobilized ligand.
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Kd Determination: To determine the dissociation constant (Kd), the assay is performed with 11 serial threefold dilutions of the test compound. The Kd value is then calculated from the dose-response curve.
Visualizations
Kinase Selectivity Comparison
The following diagram illustrates the differential selectivity of the three inhibitors, highlighting their primary targets and key off-target interactions.
Caption: Comparative selectivity of Gefitinib, Erlotinib, and Lapatinib.
EGFR Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline-based drugs.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. researchgate.net [researchgate.net]
Unveiling the Binding Mode of 2,4,6-Triaminoquinazoline to Pteridine Reductase 1: A Comparative Analysis
A detailed investigation into the binding mechanism of 2,4,6-triaminoquinazoline with its target, Leishmania major pteridine reductase 1 (PTR1), reveals a potent inhibitory action comparable to the established antifolate drug, methotrexate. This guide provides a comparative analysis of their binding efficiencies, supported by experimental data, and outlines the methodologies for assessing these interactions.
Researchers in the field of drug development, particularly those focused on anti-parasitic agents, can leverage this information to understand the structure-activity relationships of pteridine reductase inhibitors and guide the design of novel therapeutic compounds. The data presented here is derived from crystallographic studies and enzymatic assays, providing a solid foundation for further research.
Comparative Inhibitory Activity
The inhibitory potential of this compound (TAQ) and its comparator, Methotrexate (MTX), against Leishmania major pteridine reductase 1 (PTR1) has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, demonstrate that TAQ exhibits a potent inhibitory effect, with an IC50 value in the low micromolar range, comparable to that of Methotrexate, a well-established inhibitor of folate metabolism enzymes.
| Compound | Target Enzyme | IC50 (µM)[1] |
| This compound (TAQ) | Leishmania major PTR1 | 2.0 |
| Methotrexate (MTX) | Leishmania major PTR1 | 1.1 |
Elucidating the Binding Interaction
The binding mode of this compound to the active site of Leishmania major pteridine reductase 1 has been elucidated through X-ray crystallography[1][2]. The crystal structure of the ternary complex of PTR1, its cofactor NADPH, and TAQ (PDB ID: 1W0C) reveals that TAQ acts as a competitive inhibitor, mimicking the binding of the pterin head group of the natural substrate, folate, and the established inhibitor, methotrexate[1][2].
The quinazoline ring of TAQ occupies the same sub-pocket within the active site as the pterin moiety of methotrexate. Key interactions involve hydrogen bonding and hydrophobic contacts with amino acid residues lining the active site, effectively blocking substrate access and inhibiting the enzyme's catalytic activity. This structural insight provides a clear basis for the observed inhibitory potency of TAQ.
Experimental Protocols
The determination of the inhibitory activity of compounds against Leishmania major pteridine reductase 1 is typically performed using a spectrophotometric enzyme inhibition assay. The following protocol outlines the general methodology employed in such studies.
Pteridine Reductase 1 (PTR1) Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against L. major PTR1.
Principle: The enzymatic activity of PTR1 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a pterin substrate, such as biopterin or dihydrobiopterin. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant Leishmania major PTR1 enzyme
-
NADPH
-
Biopterin or Dihydrobiopterin (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of NADPH, and the various concentrations of the test compound.
-
Add the PTR1 enzyme to each well to initiate the pre-incubation of the enzyme with the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (biopterin or dihydrobiopterin) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate spectrophotometer.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental and Biological Context
To further clarify the experimental workflow and the biological significance of PTR1 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of PTR1 inhibitors.
Caption: Role of PTR1 in the Leishmania folate metabolism pathway.
References
A Comparative Guide to Wnt Signaling Inhibitors: Focus on 2,4-Diaminoquinazoline and Alternatives in Gastric Cancer Models
For researchers and drug development professionals investigating the Wnt signaling pathway's role in oncology, particularly gastric cancer, the selection of appropriate small molecule inhibitors is critical. This guide provides a comparative overview of 2,4-diaminoquinazoline (2,4-DAQ), a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), and two other widely used Wnt pathway inhibitors, IWR-1 and XAV939. The data presented here is compiled from various studies to aid in the evaluation of these compounds for experimental reproducibility and efficacy.
Performance Comparison of Wnt Signaling Inhibitors
The efficacy of 2,4-DAQ and its alternatives is often assessed by their ability to inhibit the proliferation of cancer cells where the Wnt pathway is aberrantly activated. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values for 2,4-DAQ in various gastric cancer cell lines and patient-derived organoids (PDOs). Due to a lack of studies directly comparing all three inhibitors in the same gastric cancer cell lines under identical conditions, data for IWR-1 and XAV939 from other relevant cancer cell line studies are provided for context.
Table 1: Comparative IC50 Values of Wnt Signaling Inhibitors
| Compound | Target in Wnt Pathway | Cell Line/Organoid | IC50 (µM) | Reference Study |
| 2,4-Diaminoquinazoline (2,4-DAQ) | Lef1 | AGS (Gastric Cancer) | 26.3 | [1] |
| MKN45 (Gastric Cancer) | 39.4 | [1] | ||
| GES-1 (Immortalized Gastric Epithelial) | 134.5 | [1] | ||
| GC PDO 01 (Patient-Derived Organoid) | 22.1 | [2] | ||
| GC PDO 02 (Patient-Derived Organoid) | 28.5 | [2] | ||
| GC PDO 04 (Patient-Derived Organoid) | 35.8 | [2] | ||
| IWR-1 | Axin Stabilization | - | - | No direct comparative data in AGS/MKN45 found. |
| XAV939 | Tankyrase 1/2 | - | - | No direct comparative data in AGS/MKN45 found. |
Note: The absence of directly comparable IC50 data for IWR-1 and XAV939 in AGS and MKN45 cells in the cited literature highlights a gap in current research. The provided data for 2,4-DAQ demonstrates its inhibitory effects on gastric cancer cells.[1]
Signaling Pathway and Inhibitor Targets
The canonical Wnt/β-catenin signaling pathway is a key regulator of cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the pathway and the points of intervention for 2,4-DAQ, IWR-1, and XAV939.
Wnt/β-catenin signaling pathway with inhibitor targets.
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are protocols for key experiments used to evaluate the efficacy of these inhibitors.
This assay is widely used to assess the cytotoxic effects of compounds on cell lines.
1. Cell Seeding:
-
Culture gastric cancer cells (e.g., AGS, MKN45) in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
2. Compound Treatment:
-
Prepare serial dilutions of 2,4-DAQ, IWR-1, or XAV939 in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
The following diagram illustrates the typical workflow for evaluating a Wnt inhibitor's effect on cell viability.
Workflow for assessing Wnt inhibitor cytotoxicity.
Conclusion
2,4-Diaminoquinazoline has demonstrated efficacy in inhibiting the growth of gastric cancer cells by targeting the Wnt signaling pathway.[1] While direct comparative data against other inhibitors like IWR-1 and XAV939 in the same gastric cancer models is limited, this guide provides a framework for evaluating their relative potential. The provided protocols and diagrams are intended to support the design of reproducible experiments for further investigation into the therapeutic potential of these compounds. For direct and reliable comparisons, it is recommended to evaluate these inhibitors in parallel under identical experimental conditions.
References
2,4,6-Triaminoquinazoline Derivatives Emerge as Potent Xanthine Oxidase Inhibitors, Outperforming Allopurinol in Preclinical Studies
For Immediate Release
[City, State] – Researchers have synthesized a novel series of 2,4,6-triaminoquinazoline derivatives that demonstrate significant inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. In a comparative analysis, one of the lead compounds, designated B1, exhibited a substantially lower IC50 value than Allopurinol, a widely prescribed XO inhibitor. These findings position this compound derivatives as promising candidates for the development of new therapeutics for managing conditions associated with high uric acid levels.
This guide provides a detailed comparison of the efficacy of a representative this compound derivative (B1) and Allopurinol, supported by experimental data and detailed protocols for the cited assays.
Mechanism of Action: Targeting Uric Acid Production
Both this compound derivatives and Allopurinol act by inhibiting xanthine oxidase. This enzyme catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] By blocking this enzyme, both compounds effectively reduce the production of uric acid, thereby lowering its concentration in the blood and urine.[1][3]
Allopurinol, a structural analog of hypoxanthine, is metabolized to oxypurinol, which is also a potent inhibitor of xanthine oxidase.[2][3] The this compound derivatives are non-purine inhibitors, offering a different chemical scaffold for XO inhibition.
Comparative Efficacy: Quantitative Data
The following table summarizes the in vitro efficacy and toxicological data for a representative this compound derivative (B1) in comparison to Allopurinol.
| Parameter | This compound (B1) | Allopurinol | Reference |
| Bovine Xanthine Oxidase Inhibition (IC50) | 1.56 µM | 6.99 µM | [4] |
| Superoxide Scavenging Activity | 97.3% | 69.4% | [4] |
| Cytotoxicity on HCT-15 Cancer Cells | Less cytotoxic than methotrexate | - | [4] |
| Genotoxicity (Micronuclei Murine Model) | Did not induce genotoxicity | - | [4] |
Experimental Protocols
Bovine Xanthine Oxidase (bXO) Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.
-
Preparation of Solutions:
-
Test compounds and Allopurinol are dissolved in DMSO.
-
Bovine xanthine oxidase is prepared in a phosphate buffer.
-
Xanthine solution is prepared as the substrate.
-
-
Assay Procedure:
-
The test compound or Allopurinol is pre-incubated with xanthine oxidase in a phosphate buffer.
-
The reaction is initiated by adding the xanthine substrate.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
-
Superoxide Scavenging Assay
This assay determines the capacity of the compounds to neutralize superoxide radicals, which are produced during the xanthine oxidase-catalyzed reaction.
-
Reaction Mixture:
-
A system that generates superoxide radicals, such as the xanthine/xanthine oxidase system, is used.
-
-
Detection:
-
A superoxide-sensitive probe, like nitroblue tetrazolium (NBT), is added to the reaction. NBT is reduced by superoxide to form a colored formazan product.
-
-
Measurement:
-
The absorbance of the formazan product is measured spectrophotometrically.
-
-
Analysis:
-
The scavenging activity is determined by the reduction in color formation in the presence of the test compound compared to a control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the viability of cells.
-
Cell Culture:
-
HCT-15 cancer cells are cultured in a 96-well plate.
-
-
Treatment:
-
The cells are incubated with various concentrations of the test compound or a positive control (e.g., methotrexate).
-
-
MTT Addition:
-
Incubation and Solubilization:
-
Absorbance Reading:
-
The absorbance of the purple solution is measured, which is proportional to the number of viable cells.
-
In Vivo Micronucleus Assay
This assay is a standard method for assessing the genotoxic potential of a compound in a whole animal model.
-
Animal Dosing:
-
Mice are administered the test compound and a positive control (e.g., a known mutagen).
-
-
Sample Collection:
-
After a specific exposure time, bone marrow is collected from the animals.
-
-
Slide Preparation:
-
The bone marrow cells are smeared onto microscope slides and stained.
-
-
Microscopic Analysis:
-
The slides are analyzed for the presence of micronuclei in polychromatic erythrocytes. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
-
-
Evaluation:
-
An increase in the frequency of micronucleated cells in the treated group compared to the control group indicates genotoxicity.[4]
-
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Selectivity Assessment of 2,4,6-Triaminoquinazoline and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for the treatment of cancer.[1][2] While extensive research has focused on 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives, the specific kinase selectivity profile of 2,4,6-triaminoquinazoline and its analogues remains largely uncharacterized in publicly available literature. This guide provides a framework for the systematic assessment of the selectivity of this compound class. It outlines established experimental protocols for kinase inhibition assays and data analysis, and includes a comparative overview of the selectivity of structurally related quinazoline analogues to inform potential target exploration.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[3] Kinase inhibitors have emerged as a major class of therapeutics. The selectivity of a kinase inhibitor, its ability to inhibit a specific target kinase or a desired set of kinases over others in the kinome, is a critical determinant of its efficacy and safety profile.[1][3] Off-target effects, resulting from the inhibition of unintended kinases, can lead to adverse drug reactions.[4] Therefore, a thorough assessment of a compound's selectivity across the human kinome is a crucial step in the drug discovery and development process.
Comparative Selectivity of Structurally Related Quinazoline Analogues
Although data on this compound is sparse, the selectivity profiles of other quinazoline classes can provide valuable insights into potential kinase targets for this scaffold.
Table 1: Kinase Selectivity of Representative 4-Anilinoquinazoline Derivatives
| Compound | Primary Target(s) | IC₅₀ (nM) | Selectivity Notes | Reference |
| Gefitinib | EGFR | 2-37 | Highly selective for EGFR over other kinases. | [2][5] |
| Erlotinib | EGFR | 2 | Potent and selective EGFR inhibitor. | [2][5] |
| Lapatinib | EGFR, HER2 | 10.2 (EGFR), 9.8 (HER2) | Dual inhibitor of EGFR and HER2. | [2][5] |
| Vandetanib | VEGFR2, EGFR, RET | 40 (VEGFR2), 500 (EGFR), 100 (RET) | Multi-kinase inhibitor targeting key angiogenesis and proliferation pathways. | [2] |
Table 2: Kinase Selectivity of Representative 2,4-Diaminoquinazoline Derivatives
| Compound Series | Primary Target(s) | Potency | Selectivity Notes | Reference |
| 2-Anilino-4-alkylaminoquinazolines | DNA binding, potential topoisomerase inhibition | IC₅₀ in the µM range against various cancer cell lines | Showed promising anti-proliferative properties against several cancer cell lines. [1][6] | |
| 6,7-Dimethoxy-2,4-diaminoquinazolines | G9a (histone methyltransferase) | IC₅₀ in the nanomolar to low micromolar range | These compounds are established as potent and substrate-competitive inhibitors of G9a.[7] |
Experimental Protocols for Kinase Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity typically involves a multi-tiered approach, starting with broad screening against a large kinase panel followed by more detailed biochemical and cellular assays for key on- and off-targets.
Large-Scale Kinase Panel Screening (Kinome Scanning)
The initial step in selectivity profiling is often a broad screen against a large panel of purified kinases. Several commercial services, such as Eurofins' KINOMEscan™, offer high-throughput screening capabilities.[8]
Experimental Workflow for Kinome Scanning:
Methodology:
-
Compound Preparation: The test compound, such as a this compound analogue, is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then prepared to be used in the assay.
-
Competition Binding Assay: The assay is typically performed in microtiter plates where each well contains a specific purified kinase immobilized on a solid support. A biotinylated ligand that is known to bind to the ATP site of the kinases is added along with the test compound. The test compound competes with the biotinylated ligand for binding to the kinase.
-
Detection and Data Analysis: The amount of biotinylated ligand bound to the kinase is quantified, often using technologies like quantitative PCR (qPCR) or luminescence. The percentage of inhibition by the test compound is calculated by comparing the signal in the presence of the compound to a control (DMSO only). This data is used to determine the dissociation constant (Kd) for each kinase, providing a comprehensive selectivity profile.[8]
Biochemical IC₅₀ Determination
For kinases identified as significant hits in the initial screen, the half-maximal inhibitory concentration (IC₅₀) is determined. This provides a quantitative measure of the compound's potency against a specific enzyme.
Experimental Workflow for IC₅₀ Determination:
Methodology:
-
Reagent Preparation: Serial dilutions of the test compound are prepared. Solutions of the purified target kinase, a specific peptide substrate, and ATP are also prepared in an appropriate reaction buffer.
-
Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the test compound are combined in the wells of a microtiter plate and incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Several detection methods are available, including:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays use antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis and IC₅₀ Calculation: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Cellular Target Engagement and Pathway Analysis
To confirm that the inhibitor interacts with its intended target in a cellular context and to understand its downstream effects, cellular assays are essential.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many quinazoline derivatives have been shown to inhibit kinases in the PI3K/Akt/mTOR pathway.[9][10] Assessing the phosphorylation status of downstream targets can confirm cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? | Semantic Scholar [semanticscholar.org]
Control Experiments for Studies Involving Aminoquinazolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of novel therapeutic agents, rigorous experimental design, including the use of appropriate controls, is paramount to ensure the validity and reproducibility of research findings. This guide provides a comparative overview of control experiments for studies involving aminoquinazolines, with a focus on 2,4-diaminoquinazoline, a well-researched member of this class. Due to the limited specific literature on 2,4,6-triaminoquinazoline, this document leverages the more extensive data available for its close analog, 2,4-diaminoquinazoline, which exhibits dual mechanisms of action as a Wnt signaling inhibitor and an antifolate.
I. Understanding the Mechanisms of Action
2,4-diaminoquinazoline and its derivatives have been shown to exert their biological effects through two primary pathways:
-
Wnt/β-catenin Signaling Inhibition: By targeting components of this pathway, these compounds can modulate cell proliferation, differentiation, and survival. This mechanism is particularly relevant in oncology research.
-
Dihydrofolate Reductase (DHFR) Inhibition: As antifolates, they interfere with the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This disruption of folate metabolism inhibits the proliferation of rapidly dividing cells, a hallmark of cancer and infectious diseases.
II. Comparative Analysis of Aminoquinazolines and Alternative Compounds
To objectively assess the efficacy and specificity of aminoquinazolines, it is essential to compare their performance against established inhibitors of the same pathways. This section provides a comparative analysis of 2,4-diaminoquinazoline against XAV939 (a Wnt signaling inhibitor) and Methotrexate (a classical antifolate).
A. Wnt Signaling Inhibition
Table 1: Comparison of 2,4-diaminoquinazoline and XAV939 as Wnt Signaling Inhibitors
| Feature | 2,4-diaminoquinazoline | XAV939 |
| Target | T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors | Tankyrase 1 and 2 (TNKS1/2) |
| Mechanism | Prevents the interaction between β-catenin and TCF/LEF, inhibiting the transcription of Wnt target genes. | Stabilizes Axin, a key component of the β-catenin destruction complex, leading to increased β-catenin degradation.[1][2] |
| Reported IC50 | Varies by cell line; e.g., ~10-30 µM in some cancer cell lines. | 4 nM (TNKS2), 11 nM (TNKS1).[1][2] |
B. Antifolate Activity (DHFR Inhibition)
Table 2: Comparison of 2,4-diaminoquinazoline and Methotrexate as DHFR Inhibitors
| Feature | 2,4-diaminoquinazoline Derivatives | Methotrexate |
| Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Mechanism | Competitively inhibits DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. | A potent competitive inhibitor of DHFR.[3] |
| Reported IC50 | Can be in the low nanomolar range for some derivatives.[4][5] | Potent inhibitor with IC50 values typically in the nanomolar range.[3] |
III. Experimental Protocols and Control Experiments
The following sections detail essential experimental protocols and the necessary controls for investigating the effects of aminoquinazolines.
A. In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic or cytostatic effects of the test compound on cultured cells.
Common Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
WST-1/XTT Assays: Similar to MTT, these assays measure mitochondrial dehydrogenase activity.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
Experimental Controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration. This controls for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell viability.
-
Positive Control (for pathway-specific effects):
-
Wnt Inhibition: A known Wnt inhibitor like XAV939.
-
DHFR Inhibition: A known antifolate like Methotrexate.
-
-
Negative Control (optional): A structurally similar but inactive compound, if available.
Logical Workflow for a Cell Viability Assay
Workflow for a typical in vitro cell viability experiment.
B. Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in a signaling pathway.
Key Proteins in the Wnt/β-catenin Pathway:
-
β-catenin: Total and non-phosphorylated (active) forms.
-
Axin: A scaffold protein in the destruction complex.
-
GSK-3β: A kinase that phosphorylates β-catenin.
-
Downstream targets: c-Myc, Cyclin D1.
Experimental Controls:
-
Vehicle Control: As described above.
-
Positive Control: A known activator or inhibitor of the pathway (e.g., Wnt3a conditioned media to activate, XAV939 to inhibit).
-
Loading Control: A ubiquitously expressed protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Signaling Pathway Diagram: Canonical Wnt/β-catenin Pathway
Canonical Wnt/β-catenin signaling pathway with points of inhibition.
C. Dihydrofolate Reductase (DHFR) Enzyme Assay
Objective: To directly measure the inhibitory activity of the test compound on DHFR enzyme activity.
Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Experimental Controls:
-
No-Enzyme Control: All reaction components except the DHFR enzyme, to account for non-enzymatic NADPH oxidation.
-
No-Substrate Control: All reaction components except dihydrofolate, to measure background NADPH decomposition.
-
Vehicle Control: The reaction with the enzyme and the solvent used for the test compound.
-
Positive Control: A known DHFR inhibitor like Methotrexate.
Experimental Workflow for DHFR Inhibition Assay
Workflow for a DHFR enzyme inhibition assay.
IV. In Vivo Studies
For in vivo studies, such as xenograft models in mice, the following controls are crucial:
-
Vehicle Control Group: Animals treated with the delivery vehicle for the test compound.
-
Positive Control Group: Animals treated with a standard-of-care drug for the condition being studied (e.g., a clinically approved cancer therapeutic).
-
Untreated Control Group: Animals that do not receive any treatment.
V. Conclusion
The effective design of control experiments is fundamental to the rigorous scientific investigation of novel compounds like this compound and its analogs. By including appropriate vehicle, untreated, and positive controls, researchers can confidently attribute observed biological effects to the compound of interest and delineate its specific mechanism of action. This comparative guide provides a framework for designing and interpreting experiments, ultimately contributing to the robust and reliable development of new therapeutic agents.
References
- 1. stemcell.com [stemcell.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Head-to-head comparison of different 2,4,6-Triaminoquinazoline synthesis routes
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. 2,4,6-Triaminoquinazoline is a key scaffold in medicinal chemistry, and understanding the optimal route to its synthesis can significantly impact research timelines and resource allocation. This guide provides a head-to-head comparison of two prominent synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow analysis to inform your synthetic strategy.
At a Glance: Comparison of Two Synthetic Routes
| Parameter | Route 1: From 2-Amino-5-nitrobenzonitrile | Route 2: From 2,4-Dichloro-6-nitroquinazoline |
| Starting Materials | 2-Amino-5-nitrobenzonitrile, Formamide, Guanidine | 2,4-Dichloro-6-nitroquinazoline, Ammonia |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Good |
| Key Reactions | Cyclization, Reduction, Amination | Nucleophilic Aromatic Substitution, Reduction |
| Reagent Hazards | Formamide (teratogen) | Phosphorus oxychloride (corrosive), Ammonia (toxic, corrosive) |
| Purification | Column chromatography may be required for intermediates. | Recrystallization is often sufficient. |
Route 1: Synthesis from 2-Amino-5-nitrobenzonitrile
This route builds the quinazoline ring system from an acyclic precursor and sequentially introduces the required amino functionalities.
Logical Workflow
Caption: Workflow for the synthesis of this compound starting from 2-Amino-5-nitrobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 4-Amino-6-nitroquinazoline
A mixture of 2-amino-5-nitrobenzonitrile (48.9 g), anhydrous potassium carbonate (45.6 g), formamide (240 ml), and N,N-dimethylformamide (200 ml) is stirred at 150°C for 50 minutes.[1] After cooling, the product is isolated.
Step 2: Synthesis of Quinazoline-4,6-diamine
The 4-amino-6-nitroquinazoline is reduced to the corresponding diamine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
Step 3: Synthesis of this compound
The introduction of the 2-amino group can be achieved through various methods, including reaction with guanidine hydrochloride in the presence of a base. This step converts the 4,6-diaminoquinazoline into the final this compound.
Performance Data
| Step | Product | Yield | Purity | Reaction Time |
| 1 | 4-Amino-6-nitroquinazoline | Not explicitly reported | Not explicitly reported | 50 minutes |
| 2 | Quinazoline-4,6-diamine | Dependent on reduction method | Typically high | 2-24 hours |
| 3 | This compound | Variable | High after purification | 4-12 hours |
Route 2: Synthesis from 2,4-Dichloro-6-nitroquinazoline
This approach utilizes a pre-formed quinazoline ring and substitutes the chloro groups with amino functionalities.
Logical Workflow
Caption: Workflow for the synthesis of this compound starting from 2,4-Dichloro-6-nitroquinazoline.
Experimental Protocols
Step 1: Synthesis of 2,4-Diamino-6-nitroquinazoline
2,4-Dichloro-6-nitroquinazoline is subjected to nucleophilic aromatic substitution with ammonia or an ammonia equivalent. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may require elevated temperatures and pressure to drive the substitution of both chlorine atoms.
Step 2: Synthesis of this compound
The resulting 2,4-diamino-6-nitroquinazoline is then reduced to the final product. As in Route 1, this can be achieved using standard reduction methods like tin(II) chloride in an acidic medium or catalytic hydrogenation.
Performance Data
| Step | Product | Yield | Purity | Reaction Time |
| 1 | 2,4-Diamino-6-nitroquinazoline | Good to excellent | High | 6-24 hours |
| 2 | This compound | Dependent on reduction method | Typically high | 2-24 hours |
Head-to-Head Analysis
Route 1 offers a convergent approach, building the molecule from a simpler starting material. However, it involves more synthetic steps, and the use of high-boiling point solvents like DMF and formamide can complicate product isolation and purification. The overall yield can be moderate due to the multi-step nature of the synthesis.
Route 2 benefits from a more direct approach with fewer steps, often leading to a higher overall yield. The starting material, 2,4-dichloro-6-nitroquinazoline, can be prepared from readily available precursors. However, this route involves the handling of corrosive reagents like phosphorus oxychloride for the synthesis of the starting material and requires careful control of the amination reaction to ensure complete substitution.
The choice between these two synthetic routes will depend on the specific needs and capabilities of the laboratory.
-
For rapid access to the this compound scaffold with potentially higher overall yields, Route 2 is advantageous , provided that the necessary precautions for handling the reagents are taken.
-
Route 1 may be preferred when the starting material, 2-amino-5-nitrobenzonitrile, is more readily available or when seeking to avoid the use of harsh chlorinating agents.
Both routes provide viable pathways to the target molecule, and the detailed protocols and comparative data presented here should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Validating Analytical Methods for 2,4,6-Triaminoquinazoline Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the detection and quantification of 2,4,6-Triaminoquinazoline. Due to the limited availability of established and validated methods specifically for this compound, this document outlines starting points for method development and validation based on techniques successfully applied to structurally similar molecules, such as methotrexate and aminopterin. The information herein is intended to guide researchers in selecting and validating appropriate analytical methodologies for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for this compound will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely available technique suitable for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is the preferred method. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample volume requirements.
| Analytical Method | Principle | Potential Advantages | Potential Challenges |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, reliable, widely available, and cost-effective for routine analysis. | Lower sensitivity compared to MS, potential for interference from co-eluting compounds. |
| LC-MS/MS | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. | High sensitivity and selectivity, suitable for complex matrices and trace-level detection. | Higher equipment and operational costs, requires more specialized expertise. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of the analyte in an electric field. | High separation efficiency, low sample and reagent consumption, rapid analysis times. | Can be less robust than HPLC, potential for issues with reproducibility. |
| UV-Vis Spectroscopy | Measures the absorption of UV-Visible light by the analyte in a solution. | Simple, rapid, and low-cost for determining the concentration of a pure substance. | Low selectivity, susceptible to interference from other absorbing compounds in a mixture. |
Experimental Protocols: Starting Points for Method Development
The following protocols are based on methods developed for structurally related compounds and should be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a common starting point for the analysis of aromatic amines and heterocyclic compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detection wavelength based on the UV spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
Inject standards and samples onto the column.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve.
Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in biological matrices.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid.
Procedure:
-
Optimize the MS parameters for this compound by direct infusion of a standard solution. This includes determining the precursor ion and suitable product ions for selected reaction monitoring (SRM).
-
Develop a suitable LC gradient to achieve good peak shape and separation from matrix components.
-
Prepare calibration standards and quality control samples in the matrix of interest (e.g., plasma, urine).
-
Perform sample preparation (e.g., protein precipitation or solid-phase extraction) to remove interferences.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the analyte using the SRM transitions and an internal standard.
Validation Parameters to Assess: In addition to the HPLC-UV parameters, matrix effect and recovery should be evaluated.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4,6-Triaminoquinazoline
Ensuring the safe and compliant disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4,6-Triaminoquinazoline, a chemical compound utilized in various research and development applications. Adherence to these protocols will help your institution maintain a safe working environment and comply with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid chemical or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat all this compound waste, including pure compound, contaminated lab supplies (e.g., gloves, absorbent paper), and solutions, as hazardous chemical waste.
-
-
Container Selection and Preparation :
-
For solid this compound, it is best to use the original manufacturer's container, provided it is in good condition.[1][2]
-
If the original container is not available or suitable, select a new, compatible container that can be securely sealed with a screw-on cap.[1][3] Food-grade containers are not permissible for hazardous waste storage.[3]
-
For liquid waste containing this compound, use a leak-proof container with a tight-fitting screw cap.[1]
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling the Hazardous Waste Container :
-
Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include the following information in English:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant"). While specific hazard data for this compound was not found, it is prudent to handle it with care.
-
For mixtures, list the approximate percentage of each component.[3]
-
The date the container first received waste and the date it became full.[3]
-
-
Storage of Hazardous Waste :
-
Store the labeled hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3] This area should be clearly marked.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Always keep the waste container securely closed, except when adding waste.[1][4]
-
Store the container in a secondary containment unit, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[1] The secondary container must be able to hold 110% of the volume of the primary container.[1]
-
Segregate the this compound waste from incompatible materials. For instance, store it away from acids, bases, and oxidizing agents.[3]
-
-
Disposal of Contaminated Lab Supplies :
-
Handling Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[4]
-
-
Arranging for Waste Collection :
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. Please confirm these limits with your local and institutional regulations.
| Parameter | Guideline | Citation |
| Maximum Storage Time in SAA | 90 days from the date waste is first added to the container. Partially filled containers may remain for up to one year. | [1][3] |
| Maximum Volume in SAA | Up to 55 gallons of a single hazardous waste stream. | [1] |
| Time Limit After Reaching Max Volume | Once 55 gallons is reached, the waste must be collected within three days. | [1] |
| pH Range for Aqueous Sink Disposal | pH between 5.5 and 10.5 (Note: This is for specific, approved chemicals and does not apply to this compound). | [5] |
Experimental Workflow for Disposal
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all critical steps are followed in the correct sequence, from waste generation to final collection.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure and compliant laboratory environment.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2,4,6-Triaminoquinazoline
Personal Protective Equipment (PPE)
When handling 2,4,6-Triaminoquinazoline in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Form | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (Powder) | Fume hood or ventilated enclosure | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | N95 respirator or higher, especially if dust is generated |
| Solution | Fume hood | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
Note: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed, clearly labeled container.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines to mitigate risks and comply with regulations.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled container.
-
Do not dispose of down the drain or in general waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
Logical Relationship of Safety Measures
The implementation of safety measures follows a logical hierarchy to ensure maximum protection. This relationship is visualized in the diagram below.
Caption: Hierarchy of controls for safe chemical handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
